molecular formula C11H12N2O B597239 (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol CAS No. 179055-18-6

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Cat. No.: B597239
CAS No.: 179055-18-6
M. Wt: 188.23
InChI Key: GTOIYABGDSYZPW-UHFFFAOYSA-N
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Description

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is a chemical building block featuring the privileged pyrazole scaffold, a heterocycle renowned for its significant presence in medicinal chemistry and drug discovery . The 1-methyl-1H-pyrazol-5-yl moiety linked to a phenylmethanol group provides a versatile synthetic handle for further functionalization, making it a valuable intermediate for constructing more complex target molecules. Researchers can readily modify the benzylic alcohol group to form ethers, esters, or other derivatives, enabling the exploration of structure-activity relationships (SAR) . The pyrazole core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds . This scaffold is known to contribute to a wide spectrum of pharmacological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties, depending on the final structure and substitution patterns . As a substituted pyrazole derivative, this compound serves as a key precursor in the synthesis of potential enzyme inhibitors, such as cyclooxygenase-2 (COX-2) selective agents, and other therapeutically relevant targets . Its structural features are of high interest for hit-to-lead optimization campaigns in pharmaceutical research. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(2-methylpyrazol-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIYABGDSYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707173
Record name [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-18-6
Record name [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a robust and well-established synthetic route involving a Suzuki-Miyaura coupling followed by a selective reduction. Detailed experimental protocols for each step are provided, along with proposed methods for the comprehensive characterization of the final product and its intermediate. All quantitative data, including reagent quantities and expected spectroscopic characteristics, are summarized in structured tables for clarity. Additionally, a logical workflow of the synthesis is presented using a Graphviz diagram. This guide serves as a valuable resource for researchers aiming to synthesize and study this compound and its analogs.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that are widely recognized for their diverse pharmacological activities. The pyrazole moiety serves as a key structural motif in numerous approved drugs and clinical candidates, exhibiting properties such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The substitution pattern on the pyrazole ring and its appended phenyl group can significantly influence the biological profile of the molecule. This compound represents a versatile building block for the synthesis of more complex molecules, where the hydroxymethyl group can be further functionalized. This guide details a reliable two-step synthetic pathway to access this compound, starting from commercially available precursors.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process:

  • Step 1: Suzuki-Miyaura Coupling: The synthesis of the key intermediate, 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde, is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid or its pinacol ester.

  • Step 2: Reduction of the Aldehyde: The subsequent reduction of the aldehyde functional group in 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde using a mild and selective reducing agent, such as sodium borohydride, yields the target primary alcohol, this compound.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction 4-bromobenzaldehyde 4-bromobenzaldehyde Intermediate 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde 4-bromobenzaldehyde->Intermediate 1-methyl-1H-pyrazole-5-boronic_acid 1-Methyl-1H-pyrazole-5-boronic acid or its pinacol ester 1-methyl-1H-pyrazole-5-boronic_acid->Intermediate Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Final_Product This compound Intermediate->Final_Product Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

This procedure is based on a general Suzuki-Miyaura coupling protocol.

Reaction Scheme:

Procedure:

  • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To this suspension, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.

ReagentMolar Mass ( g/mol )MolesEquivalents
4-Bromobenzaldehyde185.0211.0
1-Methyl-1H-pyrazole-5-boronic acid125.921.21.2
Sodium Carbonate (Na₂CO₃)105.9922.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05

Table 1: Reagents for the synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.

Step 2: Synthesis of this compound

This procedure details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[1][2][3][4]

Reaction Scheme:

Procedure:

  • Dissolve 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary to give this compound.

ReagentMolar Mass ( g/mol )MolesEquivalents
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde186.2111.0
Sodium Borohydride (NaBH₄)37.831.51.5

Table 2: Reagents for the synthesis of this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. The following are the expected characterization data.

4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (Intermediate)
PropertyExpected Value
Physical StateOff-white to yellow solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃)δ 10.0 (s, 1H, CHO), 7.9-7.5 (m, 5H, Ar-H and pyrazole-H), 6.4 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃) ppm
¹³C NMR (CDCl₃)δ 192 (CHO), 145, 140, 136, 130, 129, 128, 107 (Ar-C and pyrazole-C), 37 (N-CH₃) ppm
Mass Spec (ESI)m/z: [M+H]⁺ calculated for C₁₁H₁₀N₂O: 187.08; found: to be determined.
IR (KBr)ν ~1690 cm⁻¹ (C=O stretching of aldehyde), ~2820 and 2720 cm⁻¹ (C-H stretching of aldehyde), ~1600 cm⁻¹ (C=C aromatic stretching)

Table 3: Proposed characterization data for the intermediate aldehyde.

This compound (Final Product)
PropertyExpected Value
Physical StateWhite solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃)δ 7.5-7.3 (m, 5H, Ar-H and pyrazole-H), 6.3 (d, 1H, pyrazole-H), 4.7 (s, 2H, CH₂OH), 3.8 (s, 3H, N-CH₃), 2.0 (br s, 1H, OH) ppm
¹³C NMR (CDCl₃)δ 143, 141, 140, 129, 128, 127, 106 (Ar-C and pyrazole-C), 65 (CH₂OH), 37 (N-CH₃) ppm
Mass Spec (ESI)m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.10; found: to be determined.
IR (KBr)ν ~3300 cm⁻¹ (broad, O-H stretching), ~1600 cm⁻¹ (C=C aromatic stretching), ~1050 cm⁻¹ (C-O stretching)

Table 4: Proposed characterization data for the final product.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care, away from sources of ignition.

  • All reactions should be performed in a fume hood.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. The two-step approach, involving a Suzuki-Miyaura coupling and a subsequent reduction, utilizes well-established and reliable chemical transformations. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to successfully synthesize and verify this valuable chemical entity for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic pathways for pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are a key structural motif in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This document details the most prominent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate their application in a research and development setting.

Core Synthesis Pathways

The synthesis of the pyrazole ring is primarily achieved through the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[4][5] The classical and most widely employed methods are the Knorr and Paal-Knorr syntheses, which utilize 1,3-dicarbonyl compounds as the key building blocks.[6][7] Modern advancements have introduced a variety of other effective methods, including multicomponent reactions and cycloadditions.[8][9]

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a cornerstone for pyrazole synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][10] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[10][11] A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[10][11]

A variation of this reaction utilizes a β-ketoester, leading to the formation of a pyrazolone, a class of compounds with significant pharmaceutical applications, such as the analgesic antipyrine.[12][13]

General Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles)

While the Paal-Knorr synthesis is classically known for the formation of furans and pyrroles from 1,4-dicarbonyls, a related condensation mechanism is fundamental to pyrazole synthesis using 1,3-dicarbonyls and hydrazines.[14][15] The mechanism involves the attack of the amine (hydrazine) on the protonated carbonyl to form a hemiaminal, followed by an attack of the second nitrogen on the other carbonyl group, leading to a diimine that dehydrates to the stable pyrazole.[12][14]

Logical Relationship of Paal-Knorr and Knorr Syntheses for Pyrazoles:

Paal_Knorr_Logic cluster_shared Shared Precursors & Core Concept cluster_named_syntheses Named Syntheses dicarbonyl 1,3-Dicarbonyl Compound condensation Acid-Catalyzed Condensation dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation knorr Knorr Pyrazole Synthesis condensation->knorr paal_knorr_related Paal-Knorr-type Mechanism condensation->paal_knorr_related

Caption: Relationship between Knorr and Paal-Knorr type syntheses for pyrazoles.

Synthesis from α,β-Unsaturated Carbonyls

α,β-Unsaturated aldehydes and ketones can also serve as the three-carbon component for pyrazole synthesis when reacted with hydrazines.[16] This method provides access to a different substitution pattern on the pyrazole ring compared to the 1,3-dicarbonyl routes.

Multicomponent Reactions

Modern synthetic strategies increasingly favor multicomponent reactions (MCRs) due to their efficiency and atom economy.[8] Several one-pot, three-component syntheses of substituted pyrazoles have been developed, for instance, by reacting a β-diketone, an aldehyde, and a hydrazine in a single step.[8][17] These methods often utilize catalysts to facilitate the tandem reactions.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 1,3,5-Substituted Pyrazoles via Knorr Synthesis [5]

  • Materials:

    • Substituted 1,3-diketone (e.g., acetylacetone derivatives) (1.0 eq)

    • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

    • Ethanol or Glacial Acetic Acid

  • Procedure:

    • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

    • Add the substituted hydrazine to the solution. If using a hydrazine salt, an equivalent of base may be required.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester [13]

  • Materials:

    • β-Ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate) (1.0 eq)

    • Hydrazine hydrate or phenylhydrazine (2.0 eq)

    • 1-Propanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a suitable vial, combine the β-ketoester and the hydrazine.

    • Add 1-propanol as a solvent, followed by a few drops of glacial acetic acid.

    • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction by TLC to confirm the consumption of the starting ketoester.

    • Once the reaction is complete, add water to the hot solution to induce precipitation of the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Quantitative Data

The following tables summarize reaction conditions and yields for various pyrazole syntheses, providing a comparative overview of their efficiency.

Table 1: Synthesis of 1,3,5-Substituted Pyrazoles

R¹ in DiketoneR² in HydrazineCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
CH₃C₆H₅Acetic Acid/Ethanol1Reflux>90[5]
CF₃C₆H₅N,N-dimethylacetamide-RT59-98[4]
CH₃HEthylene Glycol-RT70-95[4]
CH₃C₆H₅nano-ZnO0.58095[5]

Table 2: Modern Synthetic Approaches

MethodReactantsCatalyst/ConditionsYield (%)Reference
Three-ComponentCyclic β-diketone, arylglyoxal, arylhydrazonep-TsOH, DMF, 70°CHigh[17]
Iodine-CatalyzedAldehyde hydrazones, electron-deficient olefinsI₂, TBHP, DMF, 80°C35[18]
Copper-Catalyzedβ,γ-unsaturated hydrazonesCu(I) salt, O₂-[18]
Silver-CatalyzedTrifluoromethylated ynones, aryl/alkyl hydrazinesAgOTf, RTup to 99[4]

Pyrazole Derivatives in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][19] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties.[2] Pyrazole derivatives have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory: Celecoxib is a well-known COX-2 inhibitor.[20]

  • Anticancer: Several pyrazole derivatives are being investigated as kinase inhibitors.[20]

  • Antimicrobial and Antifungal: The pyrazole nucleus is found in compounds with potent activity against various pathogens.[21]

The synthesis of diverse libraries of pyrazole derivatives remains a critical activity in the search for new therapeutic agents. The methodologies outlined in this guide provide a robust foundation for researchers and professionals in drug discovery to generate novel molecular entities for biological screening.

Experimental Workflow for Pyrazole Synthesis and Screening:

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Pyrazole Synthesis (e.g., Knorr) purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization screening Biological Screening (e.g., Enzyme Assays) characterization->screening sar Structure-Activity Relationship (SAR) screening->sar lead_optimization Lead Compound Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of pyrazole derivatives in drug discovery.

References

Physical and chemical properties of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the pyrazole-containing compound, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Core Compound Information

This compound is a heterocyclic compound featuring a pyrazole ring linked to a phenylmethanol group. The presence of the pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.

IUPAC Name: this compound CAS Number: 179055-18-6 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol

Physical and Chemical Properties
PropertyValueSource
Melting Point (°C)~ 99Predicted[1]
Boiling Point (°C)~ 363.6 ± 30.0Predicted[1]
SolubilitySoluble in methanol, ethanol, and DMSO. Limited solubility in water.Inferred from related structures
pKa~ 14.12 ± 0.10 (hydroxyl proton)Predicted[1]
logP~ 1.5 - 2.5Predicted

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the formation of substituted pyrazoles and subsequent functional group manipulations. A plausible synthetic route is outlined below.

General Synthetic Workflow

G cluster_0 Synthesis of Pyrazole Core cluster_1 Final Product Formation A 1-(4-(bromomethyl)phenyl)ethan-1-one C 1-(4-(bromomethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one A->C Condensation B N,N-dimethylformamide dimethyl acetal B->C E 5-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole C->E Cyclization D Methylhydrazine D->E G This compound E->G Nucleophilic Substitution & Hydrolysis F Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole

A mixture of 1-(4-(bromomethyl)phenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal is heated, typically under reflux, to form the intermediate enaminone, 1-(4-(bromomethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. Following the removal of the solvent, the crude enaminone is dissolved in a suitable solvent such as ethanol or acetic acid. Methylhydrazine is then added, and the mixture is heated to induce cyclization, affording the pyrazole ring. The product, 5-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole, can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

The benzylic bromide from the previous step is then converted to the corresponding alcohol. This can be achieved via a nucleophilic substitution reaction with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous solvent mixture, followed by careful neutralization. Alternatively, a milder hydrolysis can be performed using reagents like silver nitrate in aqueous acetone. The final product, this compound, is then isolated and purified, typically by column chromatography on silica gel.

Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the methyl group on the pyrazole ring, the methylene protons of the alcohol, and the aromatic protons on both the pyrazole and phenyl rings.

    • ¹³C NMR will provide signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol functional group.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs with a wide range of therapeutic applications.[2][3] Pyrazole derivatives have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3]

Based on the activities of other pyrazole-containing molecules, this compound could potentially modulate various signaling pathways implicated in disease. Two such pathways are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[4] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[4] Several pyrazole-containing compounds have been developed as inhibitors of JAK kinases.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression Transcription Regulation Cytokine Cytokine Cytokine->CytokineReceptor Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK

Caption: Potential inhibition of the JAK/STAT pathway.

MAP Kinase Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Pyrazole-based compounds have been investigated as inhibitors of key kinases within this pathway, such as p38 MAP kinase.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf

Caption: Potential inhibition of the MAPK/ERK pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, its structural features suggest potential for biological activity, particularly in the context of kinase inhibition. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the utility of this and related pyrazole-containing compounds.

References

Spectroscopic and Experimental Data for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Currently Unavailable in Publicly Accessible Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and experimental data for the compound (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, as well as detailed synthesis protocols, no complete dataset could be retrieved.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough resource on the spectroscopic properties and experimental procedures related to this compound. However, the absence of this critical information in accessible scientific journals and databases precludes the creation of the detailed data tables and experimental workflows as originally planned.

While commercial vendors may list this compound or its isomers for sale, they typically do not provide the in-depth analytical data required for research and development purposes. The scientific literature that was accessed contained spectral information for a variety of other pyrazole derivatives, but none that precisely matched the requested molecule.

Therefore, at this time, a detailed technical guide including quantitative spectroscopic data, experimental protocols, and corresponding visualizations for this compound cannot be generated. Researchers in need of this information may need to perform their own synthesis and spectroscopic characterization of the compound.

An In-depth Technical Guide on (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and plausible biological activities of the pyrazole-containing compound, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. While this specific molecule is not extensively documented in publicly available research, this guide extrapolates from the rich body of literature on related phenylpyrazole derivatives to offer insights for its potential applications in research and drug development.

Chemical Identification
IdentifierValue
IUPAC Name This compound
CAS Number 179055-18-6
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol

Experimental Protocols

While specific experimental data for this compound is limited, a plausible synthetic route can be devised based on established methodologies for similar pyrazole derivatives. Furthermore, a general protocol for evaluating its potential cytotoxic activity is presented.

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations. A potential synthetic workflow is outlined below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Reduction to Alcohol A 1-(4-formylphenyl)ethan-1-one C Enaminone Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reaction E 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde C->E Cyclization D Methylhydrazine D->E Cyclization F 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde H This compound F->H Reduction G Sodium borohydride (NaBH4) G->H Reduction

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde:

    • To a solution of 1-(4-formylphenyl)ethan-1-one in an appropriate solvent such as toluene, an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added.

    • The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • The solvent is removed under reduced pressure to yield the crude enaminone intermediate.

    • The intermediate is then dissolved in a protic solvent like ethanol, and a slight excess of methylhydrazine is added.

    • The mixture is refluxed for several hours. After cooling, the product, 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, is isolated, for example by crystallization or column chromatography.

  • Synthesis of this compound:

    • 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde is dissolved in a solvent such as methanol or ethanol.

    • The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise.

    • The reaction is stirred at room temperature until the aldehyde is fully consumed (monitored by TLC).

    • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound. Purification can be achieved by recrystallization or silica gel chromatography.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential anticancer activity of the title compound.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, a triple-negative breast cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24 to 48 hours.

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Biological Activities and Quantitative Data

CompoundBiological ActivityCell Line/TargetIC₅₀/Activity
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleAnticancerMDA-MB-46814.97 µM (24h), 6.45 µM (48h)[1]
Pyrazole Derivative 10b AnticancerMCF-7, Colo-205, A549GI₅₀ < 0.1 µM[2]
Pyrazole Derivative 17a AnticancerA549IC₅₀ = 4.47 ± 0.3 µg/mL[2]
Pyrazole Derivative 17b AnticancerA549IC₅₀ = 3.46 ± 0.6 µg/mL[2]
Phenylpyrazole Derivative 32j Anti-HIV-Six-fold more potent than lead compound[3]
Phenylpyrazole Derivative LC126 MCL-1/BCL-2 Inhibition-Kᵢ = 13 ± 2.7 µM (MCL-1), Kᵢ = 10 ± 1.4 µM (BCL-2)[4]

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activities of this compound.

Potential Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-dependent apoptosis.

G compound This compound (Hypothesized) ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothesized signaling pathway for pyrazole-induced apoptosis.

This proposed mechanism suggests that the compound could increase intracellular ROS levels, leading to mitochondrial dysfunction. This, in turn, can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis, or programmed cell death. This pathway is a common mechanism of action for many anticancer agents, and its investigation would be a logical step in the biological evaluation of this compound.

References

Literature review of substituted pyrazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals on the Therapeutic Applications of Substituted Pyrazole Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs targeting a wide array of diseases.[3][4] Pyrazole derivatives are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5] This technical guide provides a comprehensive review of substituted pyrazole compounds in medicinal chemistry, focusing on their therapeutic applications as kinase inhibitors and anti-inflammatory agents. It details quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways to provide a practical resource for researchers in drug discovery and development.

Pyrazole Derivatives as Potent Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][6] The pyrazole core has proven to be an exceptional framework for designing potent and selective kinase inhibitors, with several pyrazole-based drugs approved by the FDA for cancer treatment.[7][8] These compounds often function by competing with ATP for the binding site in the kinase domain.[9]

Targeting JAK, ALK, EGFR, and CDKs

Substituted pyrazoles have been successfully developed to target key kinase families, including Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][10][11]

  • Ruxolitinib , a potent inhibitor of JAK1 and JAK2, is used to treat myelofibrosis.[8][12] It functions by blocking the JAK-STAT signaling pathway, which is crucial for cell proliferation and inflammatory responses.[13]

  • Crizotinib is a selective inhibitor of ALK and c-MET, approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[9][14] It blocks constitutive ALK activation, leading to cell cycle arrest and apoptosis.[15][16]

  • Numerous pyrazole derivatives have shown significant inhibitory activity against EGFR , a key driver in many epithelial cancers. Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM.[17]

  • The cell cycle is often dysregulated in cancer, and pyrazole-based compounds have emerged as effective inhibitors of CDKs . For instance, compound 11 in a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines showed potent inhibition of CDK2 with an IC₅₀ value of 0.45 µM.[18]

The following diagrams illustrate the mechanism of action for Ruxolitinib and Crizotinib on their respective signaling pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene

Inhibition of the JAK/STAT signaling pathway by Ruxolitinib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K JAK_path JAK ALK->JAK_path Crizotinib Crizotinib (Pyrazole Inhibitor) Crizotinib->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT_path STAT JAK_path->STAT_path STAT_path->Proliferation

Inhibition of the EML4-ALK signaling pathway by Crizotinib.
Quantitative Data: Anticancer Activity

The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Pyrazole Derivatives as Kinase Inhibitors

Compound ID Target Kinase IC₅₀ (nM) Reference
Ruxolitinib JAK1, JAK2 ~3 [19]
Crizotinib ALK 2.9 [19]
Compound 3f JAK1, JAK2, JAK3 3.4, 2.2, 3.5 [11]
Compound 11b JAK1, JAK2, JAK3 19.3, 11.2, 16.5 [11]
Compound C5 EGFR 70 [17][19]
Compound 22 EGFR 612.4 [10]
Compound 23 EGFR 513.2 [10]
Compound 6 CDK2 460 [18]

| Compound 11 | CDK2 | 450 |[18] |

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Compound ID Cell Line Cancer Type IC₅₀ (µM) Reference
Compound 11b HEL Leukemia 0.35 [11]
Compound 11b K562 Leukemia 0.37 [11]
Compound C5 MCF-7 Breast 0.08 [17][19]
Compound 5 MCF-7 Breast 8.03 [18]
Compound 3f MDA-MB-468 Breast 14.97 [20]
Compound 22 A549 Lung 4.35 [10]
Compound 23 HeLa Cervical 2.82 [10]
Compound 10d PC-3 Prostate 21.9 [21]

| Compound 5o | PC-3 | Prostate | 4.46 |[22] |

Pyrazole Derivatives as Anti-Inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives have been recognized for over a century, starting with the synthesis of Antipyrine.[23] The most prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain.[3] The mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation.[23]

Selective COX-2 Inhibition

The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[23] The diaryl heterocycle structure, characteristic of Celecoxib, has been a template for many new pyrazole-based COX-2 inhibitors. Structure-activity relationship studies have shown that substituents on the phenyl rings attached to the pyrazole core significantly influence potency and selectivity.[24][25]

Quantitative Data: Anti-Inflammatory Activity

The following table presents the COX-2 inhibitory activity of various substituted pyrazole compounds.

Table 3: Pyrazole Derivatives as COX-2 Inhibitors

Compound ID COX-2 IC₅₀ (µM) COX-2 Selectivity Index (SI) Reference
Celecoxib 0.052 - 0.78 9.51 - 178.57 [24][25]
Compound PYZ16 0.52 10.73 [24][25]
Compound PYZ20 0.33 - [24][25]
Compound PYZ21 0.08 - [24]
Compound 15c 0.059 98.71 [26]
Compound 15d 0.062 87.14 [26]
Compound 26b 0.044 11 [27]

| Compound PYZ31 | 0.020 | - |[25] |

Experimental Protocols

Reliable and reproducible experimental data are the foundation of drug discovery. This section provides generalized protocols for the synthesis and biological evaluation of substituted pyrazole compounds, based on common methodologies cited in the literature.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for synthesizing the 1,3,5-trisubstituted pyrazole core is the condensation of a 1,3-diketone intermediate with a substituted hydrazine.[3][4]

Synthesis_Workflow Start Aryl Ketone + Substituted Aldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Start->Chalcone Claisen-Schmidt Condensation Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Substituted Hydrazine Hydrazine->Pyrazoline Cyclocondensation Oxidation Oxidation (e.g., DDQ, Br2) Pyrazoline->Oxidation Final Substituted Pyrazole Oxidation->Final

General workflow for pyrazole synthesis via a chalcone intermediate.

Protocol:

  • Synthesis of Chalcone Intermediate: To a solution of an appropriately substituted aromatic ketone and an aromatic aldehyde in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.[28]

  • Cyclization to Pyrazole: The synthesized chalcone is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A substituted hydrazine (e.g., phenylhydrazine hydrochloride) is added to the solution. The reaction mixture is refluxed for 4-8 hours.[3]

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The solid product that precipitates is collected by filtration, washed thoroughly with water to remove any acid, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole derivative.[18]

Biological Evaluation Protocols

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure: [1][19]

  • Prepare serial dilutions of the pyrazole test compounds in DMSO.

  • Add the diluted test compounds, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells and incubate for 10-20 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be near the Kₘ value for the kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using non-linear regression analysis.

This assay assesses the cytotoxic or anti-proliferative effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure: [20]

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • The following day, treat the cells with various concentrations of the pyrazole compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Conclusion and Future Perspectives

The substituted pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with a proven track record in producing effective therapeutics. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases and cyclooxygenases, ensure its continued relevance in drug discovery. The data and protocols presented in this guide highlight the potent anticancer and anti-inflammatory activities of pyrazole derivatives.

Future research will likely focus on the development of pyrazole derivatives with enhanced selectivity to minimize off-target effects and the exploration of novel therapeutic areas. The combination of structure-based drug design, combinatorial chemistry, and high-throughput screening will continue to unlock the full potential of this remarkable heterocyclic core, leading to the discovery of next-generation medicines for a host of challenging diseases.

References

Technical Guide on the Safety and Handling of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No complete Safety Data Sheet (SDS) for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (CAS No. 179055-18-6) was located. The following guidance is based on the safety profiles of structurally related compounds, including other pyrazole derivatives and substituted phenylmethanols. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document is intended to supplement, not replace, institutional safety protocols.

Introduction

This compound is a heterocyclic aromatic alcohol with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are essential for ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from structurally similar compounds suggest the following potential hazards.

GHS Hazard Classification (Inferred from Analogues)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[2]

Signal Word: Warning

Precautionary Statements (Inferred from Analogues)

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264Wash skin thoroughly after handling.[1][3]
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P337 + P313If eye irritation persists: Get medical advice/attention.[1]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Physical and Chemical Properties

Limited specific data for this compound is available. The following table includes known information for the target compound and relevant data for a structural analogue, (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol.

PropertyValue for this compoundValue for (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol (Analogue)
CAS Number 179055-18-6Not specified
Molecular Formula C11H12N2O[6]C11H12N2O[7]
Molecular Weight 188.23 g/mol [6]188.23 g/mol [7]
Appearance Not specifiedSolid[7]
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
Flash Point Not specifiedNot applicable[7]
Solubility Not specifiedNot specified

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.[8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)
PPE CategoryRecommendation
Eye/Face Protection Wear chemical safety goggles and a face shield, especially when there is a risk of splashing.[10]
Skin Protection Wear a flame-resistant lab coat that fully covers the arms. Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use and change them frequently.[9][10]
Respiratory Protection If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling Practices
  • Avoid contact with eyes, skin, and clothing.[11]

  • Avoid ingestion and inhalation of the powder or its solutions.[8]

  • Wash hands thoroughly after handling.[11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

  • Handle and open containers with care.[11]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Protect from sunlight and moisture.[11]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6][8][12]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[8]

Accidental Release Measures

Small Spills
  • Solid: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal.[8]

  • Clean the spill area with a suitable solvent followed by soap and water.[8]

Large Spills
  • Evacuate the area and prevent entry.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Considerations

  • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled, sealed containers for hazardous waste.[10]

  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.[10]

  • Do not dispose of this chemical down the drain or in regular trash.[10]

Experimental Protocols and Workflows

While no specific experimental protocols for this compound were found, the following diagrams illustrate general best practices for handling potent chemical compounds in a laboratory setting.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Consult SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure Compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve handling_monitor Monitor Experiment handling_dissolve->handling_monitor cleanup_quench Quench Reaction (if applicable) handling_monitor->cleanup_quench cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decontaminate cleanup_dispose Segregate & Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: General workflow for handling chemical compounds.

Emergency_Response_Flowchart cluster_major Major Incident Response cluster_medical Medical Emergency Response cluster_minor Minor Spill Response node_action node_action start Exposure Incident Occurs is_major Major Spill or Fire? start->is_major is_major->node_action Yes is_medical Medical Emergency? is_major->is_medical No is_medical->node_action Yes is_medical->node_action No evacuate Evacuate Area alert Alert Others & Activate Alarm evacuate->alert call_emergency Call Emergency Services (EHS/911) alert->call_emergency first_aid Administer First Aid (Eye Wash/Shower) remove_clothing Remove Contaminated Clothing first_aid->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical contain Contain Spill clean_up Clean Up Using Appropriate Kit contain->clean_up dispose Dispose of Waste Properly clean_up->dispose report Report Incident to Supervisor dispose->report

Caption: Emergency response decision tree for chemical incidents.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Background of Novel Pyrazole Therapeutic Agents

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore in a wide array of therapeutic agents have earned it the designation of a "privileged structure." First synthesized in 1883, this scaffold is now integral to numerous FDA-approved drugs, highlighting its clinical significance in treating a spectrum of diseases, from inflammation and cancer to cardiovascular conditions.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrazole-based therapeutic agents, with a focus on their mechanisms of action and the experimental methodologies underpinning their development.

Key Therapeutic Areas and Mechanisms of Action

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] Their therapeutic efficacy often stems from their ability to selectively inhibit key enzymes and modulate critical signaling pathways implicated in disease pathogenesis.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

A prominent class of pyrazole-based drugs is the selective COX-2 inhibitors. The most well-known example is Celecoxib , a non-steroidal anti-inflammatory drug (NSAID) widely used to treat arthritis and pain.[3] The mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with traditional NSAIDs.[4]

Anticancer Agents: Inhibiting Protein Kinases

The pyrazole scaffold is a key component in several targeted anticancer therapies that function by inhibiting protein kinases, enzymes that play a critical role in cell signaling and proliferation.

  • Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), is used in the treatment of myelofibrosis.[3][5] By blocking the JAK-STAT signaling pathway, Ruxolitinib disrupts the abnormal cell signaling that drives the proliferation of malignant cells.[3][6]

  • Crizotinib is a multi-kinase inhibitor that targets ALK (Anaplastic Lymphoma Kinase) and ROS1, and is particularly effective in non-small cell lung cancer (NSCLC) patients with the EML4-ALK fusion oncogene.[4][7] Crizotinib binds to the ATP-binding pocket of the ALK fusion protein, inhibiting its kinase activity and downstream signaling pathways that promote tumor growth and survival.[4][7]

  • Hsp90 Inhibitors : Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncoproteins, including CDK4 and ERBB2.[8][9] Pyrazole-based compounds have been developed as potent Hsp90 inhibitors, leading to the degradation of these client proteins and subsequent inhibition of cancer cell proliferation.[8][9]

Data on Biological Activity

The following tables summarize the in vitro biological activity of representative novel pyrazole therapeutic agents against various targets and cell lines.

Compound IDTargetIC50 (µM)Cell LineActivityReference
Celecoxib COX-20.04-Potent and selective inhibition[10]
COX-115-[10]
Ruxolitinib JAK10.0033-Potent JAK1/2 inhibition[6]
JAK20.0028-[6]
Crizotinib ALK0.02-Potent ALK inhibition[4]
Compound 1c NO Production2.8RAW 264.7Potent anti-inflammatory[2]
Compound 11c NO Production4.2RAW 264.7Potent anti-inflammatory[2]
Compound 15c NO Production3.5RAW 264.7Potent anti-inflammatory[2]
Compound 5b COX-20.01-Dual COX-2/5-LOX inhibitor[8]
5-LOX1.78-[8]
Compound 161b A-5493.22A-549Potent anticancer activity[11]
Compound 7t Hsp90-MCF-7Apoptosis induction[12]
Pyrazolo[3,4-g]isoquinoline 1b Haspin0.057-Kinase inhibition[13]
Pyrazolo[3,4-g]isoquinoline 1c Haspin0.066-Kinase inhibition[13]
Macrocycle 8a BMPR20.506-Selective kinase inhibition[14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents. The following sections provide representative protocols for the synthesis of a pyrazole derivative and its subsequent biological evaluation.

Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via a cyclocondensation reaction.[15]

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.2 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluent)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1,3,5-trisubstituted pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

  • Add 10 µL of the diluted test compounds or DMSO (for control) to the respective wells.

  • Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well clear microplate

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the intricate signaling pathways targeted by pyrazole-based drugs and the workflows for their discovery is essential for drug development professionals. The following diagrams, generated using Graphviz, illustrate these complex relationships.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition HTS_Workflow Start Start: Pyrazole Compound Library Primary_Screening Primary High-Throughput Screening (HTS) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Hits Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Confirmed Hits Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs and derivatives of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This document consolidates key data and methodologies to facilitate further research and development in this promising area.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and synthetic tractability allow for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on the derivatives of this compound, exploring their potential as targeted therapeutics, with a particular emphasis on their role as kinase inhibitors in oncology.

Synthetic Methodologies

The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the core structure of this compound and its analogs, various synthetic routes have been established.

General Synthesis of the Pyrazole Core

A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of a substituted hydrazine with a β-diketone. The regioselectivity of the reaction is influenced by the nature of the substituents on both reactants and the reaction conditions.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Appropriate β-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)

  • Glacial acetic acid or ethanol

  • Sodium acetate (optional, as a base)

Procedure:

  • A solution of the substituted phenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid or ethanol is prepared.

  • The β-diketone (1 to 1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired 1,3,5-trisubstituted pyrazole.

Synthesis of this compound Analogs

The synthesis of the title compound and its analogs can be achieved through multi-step sequences, often involving the initial formation of a functionalized pyrazole intermediate followed by modifications to the phenyl ring. For instance, a common precursor is a pyrazole with a 4-bromophenyl substituent, which can then undergo functional group transformations.

Experimental Protocol: Synthesis of a Phenyl-Pyrazole Methanol Derivative

Materials:

  • 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Formylation: To a solution of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, n-BuLi (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature. DMF (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • Reduction: The crude aldehyde is dissolved in methanol, and sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired (4-(1-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl))methanol.

Quantitative Biological Data

The biological activity of pyrazole derivatives has been extensively studied against various targets. This section summarizes the quantitative data for selected analogs, primarily focusing on their anticancer and antioxidant properties.

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives against Cancer Cell Lines

Compound IDStructureCell LineIC₅₀ (µM)Reference
1 4,4'-((3-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO (Colon Carcinoma)9.9 ± 1.1[1]
2 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeA2780 (Ovarian)0.127 - 0.560 (GI₅₀)[2]
3 Pyrazole-based analogHCT-116 (Colon Carcinoma)3.81 (GI₅₀)[3]
4 Pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)10.05[4]
5 Pyrazolo[1,5-a]pyrimidine derivativeHepG2 (Liver)17.12[4]
6 N-phenylpyrazolone derivativeHCT-116 (Colon Carcinoma)7.3 ± 0.47[5]
7 1,3,5-Trisubstituted-1H-pyrazoleMCF-7 (Breast)3.9 - 35.5[6][7]

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

Compound IDStructureAssayIC₅₀ (µg/mL)Reference
8 4,4'-((3-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging6.2 ± 0.6[1]
9 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivativeDPPH Radical Scavenging-[8]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol or DMSO

  • Ascorbic acid (as a positive control)

Procedure:

  • A 2 mL aliquot of the DPPH solution is mixed with 1 mL of various concentrations of the test compound.

  • The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the compound.

Mechanism of Action and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. A prominent target for pyrazole-based inhibitors is Cyclin-Dependent Kinase 2 (CDK2).

The CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 leads to the accumulation of the hypophosphorylated, active form of the Retinoblastoma (Rb) protein. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry and thereby inducing cell cycle arrest at the G1/S checkpoint. This can subsequently lead to the induction of apoptosis.

CDK2_Signaling_Pathway cluster_cdk CDK Complexes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Transcription S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylation (Inactivation) CellCycleArrest G1/S Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Pyrazole_Inhibitor This compound Analog (CDK2 Inhibitor) Pyrazole_Inhibitor->CDK2

Caption: CDK2 Signaling Pathway and Inhibition by a Pyrazole Derivative.

Experimental and Synthetic Workflow

The development of novel pyrazole-based drug candidates follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis of Pyrazole Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH) In_Vitro_Screening->Antioxidant Kinase_Assay Kinase Inhibition Assays (e.g., CDK2) In_Vitro_Screening->Kinase_Assay Mechanism_Study Mechanism of Action Studies Kinase_Assay->Mechanism_Study Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assays Mechanism_Study->Apoptosis_Assay Western_Blot Western Blot Analysis of Signaling Proteins Mechanism_Study->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Preclinical Development Lead_Optimization->End

Caption: General Workflow for the Development of Pyrazole-Based Drug Candidates.

Conclusion

The structural framework of this compound offers a versatile platform for the design and synthesis of novel therapeutic agents. The analogs and derivatives of this core structure have demonstrated significant potential, particularly as anticancer agents through the inhibition of key signaling pathways such as the CDK2-mediated cell cycle progression. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the discovery and development of next-generation pyrazole-based pharmaceuticals. Future work should focus on elucidating the specific structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

References

Methodological & Application

Applications of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Pyrazole-Based Kinase Inhibitors

A Focus on (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Derivatives in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

While specific data on the direct application of "this compound" in kinase inhibition assays is not extensively available in public literature, the pyrazole scaffold is a well-established and significant pharmacophore in the development of potent kinase inhibitors. This document provides detailed application notes and protocols based on structurally related pyrazole derivatives, with a particular focus on their well-documented activity against AXL receptor tyrosine kinase, a prominent target in cancer therapy.

The pyrazole ring system serves as a versatile scaffold in medicinal chemistry, offering a key structural motif for designing selective and potent inhibitors of various protein kinases.[1][2] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[3]

Overview of Pyrazole Derivatives as Kinase Inhibitors

Pyrazole-based compounds have demonstrated significant inhibitory activity against a range of kinases, playing a crucial role in oncology and inflammation research.[4][5] A notable target for this class of inhibitors is the AXL receptor tyrosine kinase.[3][6] Overexpression and aberrant signaling of AXL are implicated in tumor growth, metastasis, and the development of drug resistance.[3][7] Consequently, the development of AXL inhibitors is a key area of focus in cancer drug discovery.

Quantitative Data: Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole-containing compounds against several kinases, with a focus on AXL. This data is essential for understanding structure-activity relationships (SAR) and for selecting appropriate compounds and starting concentrations for screening assays.

Table 1: Inhibitory Activity of Fused-Pyrazolone Carboxamide Derivatives against AXL Kinase

Compound IDAXL Kinase IC50 (nmol/L)
975.4% inhibition @ 100 nmol/L
593.5
Data sourced from a study on fused-pyrazolone carboxamide derivatives as AXL inhibitors.[4][8]

Table 2: Inhibitory Activity of Pyrazolopyrimidines Against SRC Family Kinases (SFKs)

Compound IDKinase TargetIC50 (nM)
9dSRC< 1
11aSRC1.5
12dSRC2.3
12eSRC3.1
Data from a study on pyrazolopyrimidines as SRC kinase inhibitors.[9]

Table 3: Inhibitory Activity of a Pyrazole Derivative (TP-0903) on AXL Phosphorylation

Cell LineTreatment Concentration (nM)Observation
B-cell malignancies10 - 30Potent inhibition of AXL phosphorylation
Data from a study on the effect of AXL inhibition on CAR T-cell activity.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the inhibitory activity of pyrazole-based compounds against protein kinases.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.[10][11]

Materials:

  • Recombinant kinase (e.g., AXL)

  • Kinase substrate (e.g., AXLtide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize effects on kinase activity.

  • Reaction Setup: a. To the wells of a 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer). b. Add 10 µL of a mixture containing the recombinant kinase and its substrate. c. Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation: a. Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase. b. Incubate for 60 minutes at 30°C.

  • Signal Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature to deplete any remaining ATP. c. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) add_kinase_mix Add Kinase/Substrate Mix prep_reagents->add_kinase_mix prep_inhibitor Prepare Serial Dilutions of Test Compound add_inhibitor Add Inhibitor/Vehicle to 384-well Plate prep_inhibitor->add_inhibitor incubate_pre Incubate (10-30 min) add_kinase_mix->incubate_pre add_atp Initiate with ATP incubate_pre->add_atp incubate_reaction Incubate (60 min at 30°C) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection_reagent Add Kinase Detection Reagent incubate_adpglo->add_detection_reagent incubate_detection Incubate (30 min) add_detection_reagent->incubate_detection measure_lum Measure Luminescence incubate_detection->measure_lum calc_inhibition Calculate % Inhibition measure_lum->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.[11]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for AXL)

  • Complete cell culture medium

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Serum-starve the cells for 16-24 hours if necessary to reduce basal phosphorylation. c. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control. d. If required, stimulate the cells with a ligand (e.g., Gas6 for AXL) for 10-15 minutes before harvesting.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities. b. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

G cluster_cell_prep Cell Preparation & Treatment cluster_lysis Lysis & Quantification cluster_wb Western Blotting cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with Inhibitor seed_cells->treat_cells stimulate_cells Stimulate with Ligand (optional) treat_cells->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells quantify_protein Quantify Protein (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-phospho-Kinase) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab visualize Visualize Bands secondary_ab->visualize quantify Quantify Band Intensity visualize->quantify normalize Normalize to Total Kinase or Housekeeping Protein quantify->normalize G cluster_outcomes Cellular Outcomes Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Migration Migration & Invasion AKT->Migration Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration NFkB->Survival DrugResistance Drug Resistance NFkB->DrugResistance

References

Protocol for Dissolving (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol in DMSO vs. Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a compound of interest in drug discovery and development. Due to its limited aqueous solubility, specific procedures are required to prepare stock solutions and subsequent working solutions in aqueous buffers for various experimental assays. This guide outlines the recommended procedures for dissolving the compound in dimethyl sulfoxide (DMSO) as a stock solution and the subsequent dilution into aqueous buffers, minimizing precipitation and ensuring solution integrity. The protocols provided are based on best practices for compounds with similar physicochemical properties, including other pyrazole-containing molecules.

Introduction

This compound is a solid compound with a molecular weight of 188.23 g/mol .[1][2] Like many small molecule organic compounds developed for biological research, it is anticipated to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions of such compounds, which are then diluted to a final, low-organic-solvent concentration in aqueous buffers for cell-based or biochemical assays. However, the dilution of a DMSO stock solution into an aqueous buffer can lead to precipitation of the compound, a phenomenon often referred to as "solvent shock". This document provides a robust protocol to address these challenges.

Data Presentation: Solubility and Stability

Solvent/SolutionMaximum ConcentrationStorage TemperatureStabilityNotes
Anhydrous DMSOUp to 100 mM-20°CUp to 1 monthFor long-term storage, -80°C is recommended.
Anhydrous DMSOUp to 100 mM-80°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.
Aqueous BuffersDependent on final concentration and buffer composition2-8°CNot recommended for storage > 24 hoursProne to precipitation upon dilution from DMSO stock.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 18.823 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired concentration.

  • Solubilization: Vortex the solution vigorously. If necessary, gently sonicate the solution in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-retention microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.

Preparation of Working Solutions in Aqueous Buffers

This protocol outlines the procedure for diluting the DMSO stock solution into an aqueous buffer, with steps to mitigate precipitation.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Desired aqueous buffer (e.g., PBS, TRIS, cell culture medium)

  • Vortex mixer

Procedure:

  • Thawing of Stock Solution: Retrieve an aliquot of the DMSO stock solution from -80°C storage and allow it to thaw completely at room temperature.

  • Pre-warming of Buffer: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).

  • Serial Dilution (Recommended): To avoid "solvent shock," perform serial dilutions rather than a single large dilution.

    • Prepare an intermediate dilution of the DMSO stock in the aqueous buffer. For example, dilute the 100 mM stock 1:10 in the buffer to create a 10 mM intermediate solution.

    • Vortex the intermediate dilution gently but thoroughly immediately after adding the DMSO stock.

    • Use this intermediate dilution to prepare the final working concentration in the aqueous buffer.

  • Final Dilution: Add the required volume of the intermediate dilution to the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of the compound for more than a day. If precipitation is observed at any stage, do not use the solution.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (DMSO) cluster_working Working Solution Preparation (Aqueous Buffer) weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw DMSO Stock store->thaw Transfer to Experiment intermediate_dilution Prepare Intermediate Dilution thaw->intermediate_dilution prewarm Pre-warm Aqueous Buffer prewarm->intermediate_dilution final_dilution Prepare Final Dilution intermediate_dilution->final_dilution use Use Immediately final_dilution->use

Caption: Workflow for preparing stock and working solutions.

Challenges and Solutions in Dissolving the Compound

G cluster_problem Problem cluster_solution Solution Strategy cluster_outcome Desired Outcome compound This compound low_aq_sol Low Aqueous Solubility compound->low_aq_sol dmso_stock Prepare Concentrated Stock in DMSO low_aq_sol->dmso_stock Overcome by using organic solvent serial_dilution Perform Serial Dilutions in Aqueous Buffer dmso_stock->serial_dilution stable_solution Stable, Precipitate-Free Working Solution serial_dilution->stable_solution

Caption: Logical diagram of the dissolution strategy.

References

Application Notes and Protocols for In Vitro Experimental Design Using Pyrazole-Based Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of pyrazole-based small molecules, a prominent class of compounds in drug discovery. The pyrazole scaffold is a key feature in numerous clinically approved and investigational drugs, particularly targeting protein kinases.[1][2] This document outlines detailed protocols for key experiments, presents quantitative data for selected compounds, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate effective in vitro experimental design.

Introduction to Pyrazole-Based Small Molecules

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to form multiple interactions with biological targets, such as hydrogen bonds and π-π stacking.[2][5] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][6] A significant number of pyrazole-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][7]

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[1]
Compound 3ALK2.9[1]
Compound 6Aurora A160[1]
Compound 17Chk217.9[1]
RuxolitinibJAK1, JAK2~3[7]
Crizotinibc-Met-[8]
EncorafenibBRAF (V600E)0.19 (µM)
Compound 48Haspin>90% inhibition at 100 nM[8]
Compound 26VEGFR-234.58 (µM)[9]
Compound 3iVEGFR-28.93[10]

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[1]
Compound 6HCT116Colon0.39[1]
Compound 6MCF-7Breast0.46[1]
Compound 27MCF7Breast16.50[8]
Compounds 31 & 32A549Lung42.79 & 55.73[8]
Compound 43MCF7Breast0.25[9]
Compound 50HepG2Liver0.71[8]
RuxolitinibHELErythroleukemia>1[11]
RuxolitinibK562Chronic Myeloid Leukemia>1[11]
Compound 3fHELErythroleukemia0.48[11]
Compound 3fK562Chronic Myeloid Leukemia0.76[11]
Compound 11bHELErythroleukemia0.35[11]
Compound 11bK562Chronic Myeloid Leukemia0.37[11]
Compound 6cSK-MEL-28Melanoma3.46[12]

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of pyrazole-based inhibitors often involves elucidating their impact on specific signaling pathways. The following diagrams illustrate a common signaling pathway targeted by these compounds and a general workflow for their in vitro evaluation.

Signaling_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PyrazoleInhibitor Pyrazole-Based Inhibitor (e.g., BRAF inhibitor) PyrazoleInhibitor->RAF

Caption: MAPK/ERK signaling pathway, a common target for pyrazole-based inhibitors like BRAF inhibitors.

Experimental_Workflow In Vitro Evaluation of Pyrazole-Based Inhibitors Start Start: Synthesized Pyrazole Compound KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability WesternBlot Western Blot Analysis (Phospho-protein levels) CellViability->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) WesternBlot->ApoptosisAssay DataAnalysis Data Analysis (IC50 Determination) ApoptosisAssay->DataAnalysis LeadOptimization Lead Optimization / Further Studies DataAnalysis->LeadOptimization

Caption: A general experimental workflow for the in vitro characterization of pyrazole-based inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.[1]

Materials:

  • Test pyrazole-based compounds (dissolved in DMSO)

  • Kinase enzyme

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km value for the specific kinase) and the substrate to each well.[1]

  • Incubate the reaction for 30-60 minutes at 30°C.[1]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.[1][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test pyrazole-based compounds

  • MTT solution (5 mg/mL in PBS)[13]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[13]

  • Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and vehicle-treated cells (DMSO control).[13]

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[1]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Western Blot Analysis for Target Engagement

This technique is used to determine the effect of the inhibitor on the phosphorylation status of the target kinase or its downstream substrates.[1]

Materials:

  • Cells treated with the pyrazole-based inhibitor

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with the pyrazole-based inhibitor at various concentrations and for different time points.[1]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again three times with TBST.[1]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the pyrazole compound.[13]

Materials:

  • 6-well cell culture plates

  • Test pyrazole-based compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the pyrazole compound at desired concentrations for a specified time. Include untreated and vehicle controls.[13]

  • Harvest both adherent and floating cells.[13]

  • Wash the cells with PBS and resuspend the cell pellet in 1X Binding Buffer from the kit.[13]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13]

  • Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Analyze the stained cells immediately using a flow cytometer.[13]

  • Interpret the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13]

References

Anwendungsbeschreibung: Derivatisierung von (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol für Struktur-Aktivitäts-Beziehungsstudien (SAR)

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 26. Dezember 2025 Version: 1.0

Einleitung

Der Pyrazolring ist ein wichtiger fünfgliedriger Heterozyklus, der in zahlreichen pharmazeutisch aktiven Verbindungen vorkommt.[1][2] Moleküle, die dieses Gerüst enthalten, zeigen ein breites Spektrum an biologischen Aktivitäten, darunter entzündungshemmende (z. B. der COX-2-Hemmer Celecoxib) und antivirale Eigenschaften.[1] Die Derivatisierung von Kernstrukturen ist ein fundamentaler Prozess in der medizinischen Chemie, um Struktur-Aktivitäts-Beziehungen (SAR) zu untersuchen.[3] Diese Studien ermöglichen es, den Einfluss spezifischer funktioneller Gruppen auf die biologische Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften einer Verbindung zu verstehen.

Diese Anwendungsbeschreibung fokussiert sich auf die systematische Derivatisierung der Leitstruktur (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. Das Molekül bietet mehrere Angriffspunkte für chemische Modifikationen: die primäre Hydroxylgruppe, den Phenylring und potenziell den Pyrazolring. Durch gezielte Modifikationen an diesen Positionen können Bibliotheken von Analoga synthetisiert und auf ihre biologische Aktivität getestet werden, um potente und selektive Wirkstoffkandidaten zu identifizieren.

Logischer Arbeitsablauf für SAR-Studien

Der Arbeitsablauf für die Derivatisierung und anschließende SAR-Analyse ist ein zyklischer Prozess, der die Synthese, Reinigung, Charakterisierung und biologische Testung neuer Verbindungen umfasst.

SAR_Workflow Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien cluster_synthesis Synthese & Charakterisierung cluster_testing Biologische Evaluierung cluster_analysis Analyse & Optimierung A Startmaterial This compound B Derivatisierung (z.B. Veretherung, Veresterung) A->B C Aufreinigung & Analyse (HPLC, NMR, MS) B->C D In-vitro-Screening (z.B. Kinase-Assay) C->D Reine Verbindungen E Bestimmung der Aktivität (z.B. IC50-Werte) D->E F SAR-Analyse E->F Aktivitätsdaten G Design neuer Derivate F->G H Identifizierung eines 'Lead'-Kandidaten F->H G->B Neuer Synthesezyklus

Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien.

Hypothetischer Signalweg und Wirkmechanismus

Phenylpyrazol-Derivate sind dafür bekannt, verschiedene zelluläre Signalwege zu modulieren.[4] Ein häufiges Ziel sind Proteinkinasen, die eine zentrale Rolle in der Signaltransduktion bei Krankheiten wie Krebs oder Entzündungen spielen. Das folgende Diagramm illustriert einen hypothetischen Signalweg, bei dem die synthetisierten Derivate als Kinase-Inhibitoren wirken könnten.

Signaling_Pathway Abbildung 2: Hypothetischer Kinase-Signalweg Receptor Wachstumsfaktor- Rezeptor RAS RAS Receptor->RAS RAF RAF-Kinase (Target) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Zelluläre Antwort (z.B. Proliferation) ERK->Response Inhibitor Pyrazol-Derivat (Inhibitor) Inhibitor->RAF

Abbildung 2: Hypothetischer Kinase-Signalweg.

Datenpräsentation: Struktur-Aktivitäts-Beziehungen

Die folgende Tabelle fasst hypothetische Daten für eine Reihe von Derivaten zusammen, die aus this compound (Verbindung 1 ) synthetisiert wurden. Die Aktivität wurde als IC₅₀-Wert gegen eine Zielkinase ("Target Kinase X") gemessen.

VerbindungModifikation (R) an -CH₂-O-RIC₅₀ (nM) vs. Target Kinase X
1 -H (Ausgangsverbindung)> 10.000
2a -CH₃ (Methylether)8.500
2b -CH₂CH₃ (Ethylether)5.200
2c -CH(CH₃)₂ (Isopropylether)3.100
2d -CH₂-Ph (Benzylether)950
3a -C(O)CH₃ (Acetat-Ester)1.200
3b -C(O)Ph (Benzoat-Ester)780
3c -C(O)NHPh (Phenylcarbamat)450

Interpretation der SAR-Daten:

  • Veretherung (2a-d): Eine zunehmende Größe des Alkylrestes am Ether-Sauerstoff (von Methyl zu Isopropyl) führt zu einer Steigerung der Aktivität. Der Einbau eines aromatischen Benzylrestes (2d) verbessert die Wirksamkeit signifikant, was auf eine mögliche π-π-Wechselwirkung in der Bindungstasche des Targets hindeutet.

  • Veresterung und Analoga (3a-c): Ester- und Carbamat-Derivate zeigen eine potente Hemmung. Insbesondere das Phenylcarbamat (3c) weist die höchste Aktivität in dieser Serie auf, was die Bedeutung von Wasserstoffbrückenbindungsdonoren und -akzeptoren sowie hydrophoben Interaktionen unterstreicht.

Experimentelle Protokolle

Achtung: Alle Arbeiten sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden.

Protokoll 1: Allgemeine Methode zur Synthese von Ethern (z.B. Verbindung 2d)

Reaktion: Williamson-Ethersynthese

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben werden this compound (1 ) (1.0 eq) in wasserfreiem Tetrahydrofuran (THF, 10 mL/mmol) gelöst.

  • Deprotonierung: Die Lösung wird auf 0 °C gekühlt und Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.2 eq) wird portionsweise zugegeben.

  • Reaktion: Die Mischung wird 30 Minuten bei 0 °C gerührt, anschließend lässt man sie auf Raumtemperatur erwärmen und rührt weitere 30 Minuten. Danach wird das entsprechende Alkylhalogenid (z.B. Benzylbromid, 1.1 eq) langsam zugetropft.

  • Aufarbeitung: Die Reaktion wird über Nacht bei Raumtemperatur gerührt und mittels Dünnschichtchromatographie (DC) verfolgt. Nach vollständigem Umsatz wird die Reaktion vorsichtig mit Wasser (10 mL) gequencht. Die wässrige Phase wird dreimal mit Ethylacetat (20 mL) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird mittels Säulenchromatographie an Kieselgel (typischerweise Hexan/Ethylacetat-Gradient) gereinigt, um den reinen Ether zu erhalten.

Protokoll 2: Allgemeine Methode zur Synthese von Estern (z.B. Verbindung 3b)

Reaktion: Steglich-Veresterung

  • Vorbereitung: this compound (1 ) (1.0 eq), die entsprechende Carbonsäure (z.B. Benzoesäure, 1.2 eq) und 4-(Dimethylamino)pyridin (DMAP, 0.1 eq) werden in wasserfreiem Dichlormethan (DCM, 10 mL/mmol) gelöst.

  • Kopplung: Die Lösung wird auf 0 °C gekühlt. N,N'-Dicyclohexylcarbodiimid (DCC, 1.2 eq), gelöst in einer minimalen Menge DCM, wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird über Nacht bei Raumtemperatur rühren gelassen. Der entstehende Dicyclohexylharnstoff fällt als weißer Feststoff aus.

  • Aufarbeitung: Der Feststoff wird abfiltriert und das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Hexan/Ethylacetat-Gradient) gereinigt, um den gewünschten Ester zu isolieren.

References

Application Notes and Protocols for Cellular Assay Development with (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Members of this family have been reported to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] The compound (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, hereafter referred to as Compound X, is a pyrazole derivative with potential for biological activity. These application notes provide a framework for the initial cellular characterization of Compound X, including detailed protocols for key assays and examples of data presentation.

While specific biological data for Compound X is not extensively available in the public domain, its structural motifs suggest that it may interact with various cellular signaling pathways. Pyrazole derivatives have been noted as scaffolds in the development of kinase inhibitors and other targeted therapies.[3] Therefore, the following protocols are designed to assess the potential cytotoxic, anti-inflammatory, and kinase-modulating activities of Compound X.

Hypothetical Signaling Pathway

Based on the known activities of pyrazole derivatives, a potential mechanism of action for Compound X could involve the inhibition of a pro-inflammatory signaling pathway, such as the NF-κB pathway, which is often downstream of cytokine receptors and pattern recognition receptors.

G Hypothetical NF-κB Signaling Pathway Inhibition cluster_0 Ligand Ligand Receptor Receptor Ligand->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Compound_X Compound X Compound_X->IKK Complex G cluster_workflow Compound_Synthesis Compound X Synthesis & QC Stock_Solution Stock Solution Preparation Compound_Synthesis->Stock_Solution Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity_Assay Functional_Assay Functional Assay (e.g., Anti-inflammatory) Stock_Solution->Functional_Assay Cell_Culture Cell Line Maintenance Cell_Culture->Cytotoxicity_Assay Cell_Culture->Functional_Assay Data_Analysis_1 IC50 Determination Cytotoxicity_Assay->Data_Analysis_1 Data_Analysis_1->Functional_Assay Select non-toxic concentrations Data_Analysis_2 Dose-Response Analysis Functional_Assay->Data_Analysis_2 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Data_Analysis_2->Mechanism_Study Final_Report Final Report Mechanism_Study->Final_Report

References

Application Notes and Protocols: Agrochemical Applications of Functionalized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its functionalized derivatives are a cornerstone in modern agrochemical research and development.[1][2][3] This versatile five-membered heterocyclic scaffold has given rise to a multitude of commercial products with potent fungicidal, insecticidal, and herbicidal activities.[1][4] The unique chemical properties of the pyrazole ring, including its stability and multiple sites for substitution, allow for fine-tuning of biological activity, selectivity, and physicochemical properties.[1][5] These compounds play a critical role in integrated pest management strategies, contributing to enhanced crop yields and food security.

This document provides detailed application notes on the major classes of pyrazole-based agrochemicals, protocols for their evaluation, and quantitative data to facilitate comparative analysis.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds are highly effective against a broad spectrum of fungal pathogens in various crops.[1]

Mechanism of Action: Pyrazole amide fungicides, a key group within SDHIs, act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi.[1][6] This inhibition blocks the conversion of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle, thereby disrupting cellular respiration and ATP production, ultimately leading to fungal cell death.[1][6]

Prominent Examples: Bixafen, Fluxapyroxad, and Pydiflumetofen are commercially successful pyrazole-based SDHI fungicides.[1][7]

Quantitative Data: Fungicidal Activity of Pyrazole Derivatives

Compound/Active IngredientTarget PathogenEC50 (µg/mL)Reference CompoundEC50 of Ref. (µg/mL)Citation
Compound 26 Botrytis cinerea2.432--[8]
Rhizoctonia solani2.182--[8]
Valsa mali1.787--[8]
Thanatephorus cucumeris1.638--[8]
Compound 6i Valsa mali1.77Boscalid9.19[6]
Compound 19i Valsa mali1.97Boscalid9.19[6]
Compound 23i Rhizoctonia solani3.79--[6]
Compound 7ai Rhizoctonia solani0.37Carbendazol>0.37[9]
Fluxapyroxad Sclerotinia sclerotiorum0.1Boscalid0.1[6]
Bixafen Rhizoctonia solani0.04--[6]

Signaling Pathway: SDHI Fungicides

SDHI_Pathway cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_SDHI Pyrazole SDHI Fungicide Pyrazole_SDHI->Inhibition Inhibition->SDH Inhibition

Mechanism of action of pyrazole SDHI fungicides.

Insecticidal Applications

Functionalized pyrazole compounds are also prominent as insecticides, targeting the nervous system of a wide range of agricultural pests.[5]

Mechanism of Action: A major class of pyrazole insecticides, including fipronil, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. By blocking the GABA-gated chloride channels in neurons, these insecticides disrupt the central nervous system of insects, leading to hyperexcitation and death.[10] Another mode of action for some pyrazole insecticides, such as tolfenpyrad and tebufenpyrad, is the inhibition of mitochondrial electron transport at Complex I (NADH-CoQ reductase), which disrupts ATP formation.[1][10]

Prominent Examples: Fipronil, Chlorantraniliprole, and Cyantraniliprole are widely used pyrazole-based insecticides.[11]

Quantitative Data: Insecticidal Activity of Pyrazole Derivatives

Compound/Active IngredientTarget PestLC50Reference CompoundLC50 of Ref.Citation
Fipronil Aulacophora foveicollis6.822 ppm (24h)--[12]
Aulacophora foveicollis4.608 ppm (48h)--[12]
Cyantraniliprole Aulacophora foveicollis14.793 ppm (24h)--[12]
Aulacophora foveicollis10.128 ppm (48h)--[12]
Compound 7g Plutella xylostella5.32 mg/LIndoxacarb5.01 mg/L[13]
Spodoptera exigua6.75 mg/L--[13]
Spodoptera frugiperda7.64 mg/L--[13]
Compound 3f Termites0.001 µg/mLFipronil0.038 µg/mL[14]
Compound 3d Termites0.006 µg/mLFipronil0.038 µg/mL[14]
Compound 6h Locusts47.68 µg/mLFipronil63.09 µg/mL[14]

Herbicidal Applications: HPPD Inhibitors

Pyrazole derivatives are a significant class of herbicides that target key enzymes in plants.[1] A major target is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1]

Mechanism of Action: HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[1][15] Pyrazole-based HPPD inhibitors competitively bind to the enzyme's active site, preventing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[16][17] This leads to a deficiency of essential molecules, causing bleaching of new growth and ultimately plant death.[1][15]

Prominent Examples: Pyrasulfotole, Topramezone, and Pyrazoxyfen are examples of pyrazole-based HPPD-inhibiting herbicides.[1]

Quantitative Data: Herbicidal Activity of Pyrazole Derivatives

CompoundTarget WeedInhibition (%) / EC50Application RateCitation
Compound 5 Multiple weed species100%30 g ai/ha[18]
Compound 2 Plantago depressa>90%75.0 g ai/ha[18]
Capsella bursa-pastoris>90%37.5 g ai/ha[18]
Compound 3-1 Echinochloa crusgalli64.32 µg/mL-[19]
Cyperus iria65.83 µg/mL-[19]
Dactylis glomerata62.42 µg/mL-[19]
Trifolium repens67.72 µg/mL-[19]
Compound 3-7 Dactylis glomerata59.41 µg/mL-[19]
Compound 5n Barnyard grassGood activity0.05 mmol m⁻²[8]
Compound 5o Barnyard grassGood activity0.05 mmol m⁻²[8]

Signaling Pathway: HPPD-Inhibiting Herbicides

HPPD_Pathway cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching & Plant Death Plastoquinone->Bleaching Depletion leads to Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Pyrazole_HPPD_I Pyrazole HPPD Inhibitor Pyrazole_HPPD_I->Inhibition Inhibition->HPPD Inhibition

Mechanism of action of pyrazole HPPD-inhibiting herbicides.

Experimental Protocols

1. Protocol for In Vitro Antifungal Assay (Mycelium Growth Inhibition Method)

This protocol is adapted from methodologies described for testing pyrazole derivatives against phytopathogenic fungi.[9][20]

Objective: To determine the efficacy of pyrazole compounds in inhibiting the mycelial growth of a target fungus.

Materials:

  • Test pyrazole compounds

  • Target fungal strain (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO) or acetone as a solvent

  • Sterile distilled water

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the pyrazole compounds in a minimal amount of DMSO or acetone to prepare stock solutions (e.g., 10 mg/mL). Prepare serial dilutions of the stock solutions with sterile distilled water to obtain the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Preparation of Fungal Plates: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate should be prepared using the solvent alone.

  • Inoculation: From a actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate almost covers the entire plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 value (the concentration that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.

Experimental Workflow: In Vitro Antifungal Assay

Antifungal_Workflow start Start prep_solutions Prepare Test Compound Solutions (Serial Dilutions) start->prep_solutions prep_plates Prepare Amended PDA Plates prep_solutions->prep_plates inoculate Inoculate Plates with Fungal Mycelial Disc prep_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50 end End ec50->end

Workflow for in vitro antifungal activity assessment.

2. Protocol for Insecticidal Bioassay (e.g., against Lepidopteran Larvae)

This protocol is a generalized procedure based on methods used for evaluating pyrazole insecticides.[13][21]

Objective: To determine the lethal concentration (LC50) of pyrazole compounds against a target insect pest.

Materials:

  • Test pyrazole compounds

  • Target insect larvae (e.g., Plutella xylostella, Spodoptera exigua)

  • Artificial diet or host plant leaves

  • Petri dishes or multi-well plates

  • Micropipette

  • Solvent (e.g., acetone)

  • Wetting agent (e.g., Triton X-100)

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the pyrazole compounds in a suitable solvent to prepare stock solutions. Prepare a series of dilutions with distilled water containing a small amount of a wetting agent to ensure even spreading.

  • Treatment Application:

    • Diet Incorporation Method: Mix the test solutions into the artificial diet before it solidifies.

    • Leaf Dip Method: Dip host plant leaves into the test solutions for a specific duration (e.g., 30 seconds) and allow them to air dry.

  • Insect Exposure: Place a known number of insect larvae (e.g., 10-20) into each petri dish or well containing the treated diet or leaves. A control group should be exposed to a diet or leaves treated with the solvent and wetting agent only.

  • Incubation: Maintain the insects in a growth chamber under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D).

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • LC50 Determination: Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis of the mortality data.

3. Protocol for Herbicidal Activity Screening (Post-emergence)

Objective: To assess the efficacy of pyrazole compounds in controlling weeds after they have emerged from the soil.

Materials:

  • Test pyrazole compounds

  • Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti)

  • Pots or trays filled with a suitable soil mix

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber or hand sprayer

  • Solvent (e.g., acetone)

  • Surfactant

Procedure:

  • Plant Cultivation: Sow the seeds of the target weed species in pots and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Preparation of Spray Solutions: Dissolve the test compounds in a solvent and then dilute with water containing a surfactant to the desired application rates (e.g., expressed in grams of active ingredient per hectare, g ai/ha).

  • Spray Application: Evenly spray the test solutions onto the foliage of the weed seedlings using a spray chamber or hand sprayer. A control group should be sprayed with the solvent and surfactant solution only.

  • Greenhouse Incubation: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Evaluation: Visually assess the herbicidal injury on the plants at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to quantify the phytotoxicity.

  • Data Analysis: Analyze the phytotoxicity ratings to determine the herbicidal efficacy of the compounds at different application rates.

Experimental Workflow: Post-emergence Herbicidal Screening

Herbicidal_Workflow start Start sow_seeds Sow Weed Seeds in Pots start->sow_seeds grow_plants Grow Plants to 2-3 Leaf Stage in Greenhouse sow_seeds->grow_plants prep_solutions Prepare Spray Solutions of Test Compounds grow_plants->prep_solutions spray_plants Spray Plants with Test Solutions prep_solutions->spray_plants incubate_gh Return Plants to Greenhouse spray_plants->incubate_gh assess_injury Visually Assess Herbicidal Injury over Time incubate_gh->assess_injury analyze_data Analyze Phytotoxicity Data assess_injury->analyze_data end End analyze_data->end

Workflow for post-emergence herbicidal activity screening.

Conclusion

Functionalized pyrazole compounds continue to be a highly fruitful area of research in the agrochemical industry. Their diverse modes of action and the potential for chemical modification ensure their relevance in addressing the ongoing challenges of pest, disease, and weed management in agriculture. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel pyrazole-based agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.

General Troubleshooting Guide

Question: My heterocyclic synthesis reaction is resulting in a low yield. What are the general factors I should investigate?

Answer:

Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Key areas to consider include:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or solvents can act as catalyst poisons or participate in side reactions, ultimately lowering the yield of your desired product.[2] Always ensure the use of high-purity materials and properly dried solvents, especially for moisture-sensitive reactions.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.[1] Critical parameters to evaluate and optimize include:

    • Temperature: Both insufficient and excessive heat can be detrimental. Lower temperatures may lead to incomplete reactions, while higher temperatures can cause decomposition of reactants, products, or catalysts.[3]

    • Reaction Time: It is essential to monitor the reaction progress to determine the optimal reaction time. Premature termination will result in incomplete conversion, whereas extended reaction times can lead to the formation of byproducts and degradation of the desired compound.

    • Concentration: The concentration of reactants can influence reaction rates and the formation of side products.

  • Atmosphere Control: Many organic reactions are sensitive to oxygen and moisture.[2] Failure to maintain an inert atmosphere (e.g., using nitrogen or argon) for sensitive reactions can lead to significant yield loss through oxidation or other side reactions.

  • Catalyst Activity and Deactivation: The catalyst is a critical component in many heterocyclic syntheses.

    • Catalyst Poisoning: Certain functional groups within the reactants or impurities can bind to the catalyst's active sites, rendering it inactive.[2][4][5]

    • Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[5]

    • Leaching: In the case of heterogeneous catalysts, the active metal may leach into the solution, reducing the catalyst's efficacy over time.[6]

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages. It is important to optimize extraction and chromatography conditions to minimize these losses.

Reaction-Specific Troubleshooting and FAQs

This section provides detailed troubleshooting advice for specific, widely-used heterocyclic synthesis reactions.

Paal-Knorr Pyrrole Synthesis

Question: I am experiencing a low yield in my Paal-Knorr pyrrole synthesis. What are the common causes and how can I improve it?

Answer:

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[7][8][9][10] However, several factors can lead to low yields.

Common Causes of Low Yield:

  • Inappropriate Reaction Conditions: The reaction is sensitive to pH. While it can be conducted under neutral or weakly acidic conditions, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[9]

  • Side Reactions: The primary side reaction is the formation of furans, especially under strongly acidic conditions.

  • Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can hinder the reaction.

Troubleshooting Strategies:

  • Optimize Catalyst and Solvent: The choice of acid catalyst and solvent can significantly impact the yield. Mild acidic catalysts like acetic acid are often effective.[9] For solvent selection, various options from protic to aprotic can be explored, and in some cases, solvent-free conditions have proven to be high-yielding.[7][11]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields compared to conventional heating.[7]

1,4-Dicarbonyl Compound Amine Catalyst Solvent Temperature (°C) Time Yield (%)
Hexane-2,5-dioneAnilineHCl (catalytic)MethanolReflux15 min~52
Hexane-2,5-dioneBenzylamineSDS (10 mol%)Water2530 min98
Hexane-2,5-dioneVarious aminesSilica sulfuric acidSolvent-freeRoom Temp3 minup to 98
1,4-DiketonePrimary amineAcetic AcidEthanol80 (Microwave)--

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[7]

  • Add one drop of concentrated hydrochloric acid to the mixture.[7]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[7]

  • After the reflux period, cool the flask in an ice bath.[7]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[7]

  • Collect the solid product by vacuum filtration.[7]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield the pure product.[7]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 1,4-Dicarbonyl, Amine, Solvent, and Catalyst heating Heat (Conventional or Microwave) reactants->heating cool Cool Reaction Mixture heating->cool precipitate Precipitate Product cool->precipitate filter Filter precipitate->filter purify Recrystallize or Column Chromatography filter->purify product Pure Pyrrole Derivative purify->product G aldehyde Aldehyde intermediate1 α,β-Unsaturated Carbonyl (Knoevenagel Condensation) aldehyde->intermediate1 ketoester1 β-Ketoester (1) ketoester1->intermediate1 ketoester2 β-Ketoester (2) intermediate2 Enamine ketoester2->intermediate2 ammonia Ammonia ammonia->intermediate2 dihydropyridine 1,4-Dihydropyridine (Michael Addition & Cyclization) intermediate1->dihydropyridine intermediate2->dihydropyridine pyridine Pyridine (Oxidation) dihydropyridine->pyridine G start Low Yield Observed check_catalyst Check for Catalyst Poisoning start->check_catalyst check_deboronation Check for Protodeboronation start->check_deboronation check_solubility Assess Solubility start->check_solubility check_conditions Review Reaction Conditions start->check_conditions solution_ligand Use Bulky, Electron-Rich Ligand check_catalyst->solution_ligand solution_anhydrous Use Anhydrous Conditions check_deboronation->solution_anhydrous solution_solvent Screen Solvents check_solubility->solution_solvent solution_base Optimize Base check_conditions->solution_base solution_temp Optimize Temperature check_conditions->solution_temp success Improved Yield solution_ligand->success solution_anhydrous->success solution_solvent->success solution_base->success solution_temp->success G amine β-Arylethylamine imine Imine/ Schiff Base amine->imine carbonyl Aldehyde/Ketone carbonyl->imine acid Acid Catalyst iminium Iminium Ion acid->iminium imine->iminium + H+ cyclized Cyclized Intermediate iminium->cyclized Electrophilic Aromatic Substitution product Tetrahydroisoquinoline or Tetrahydro-β-carboline cyclized->product - H+

References

Technical Support Center: Optimizing N-aryl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-aryl pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Find answers to common problems in our troubleshooting guide, consult frequently asked questions, and utilize our detailed experimental protocols to enhance your reaction outcomes.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the synthesis of N-aryl pyrazoles, providing potential causes and actionable solutions.

Question: My reaction yield is very low or the reaction is not proceeding. What are the common causes and how can I fix this?

Answer: Low or no yield is a frequent issue stemming from several factors related to reactants, catalysts, or reaction conditions.

  • Inactive Catalyst (Palladium/Copper): The metallic catalyst is the engine of the reaction. If it is old, has been improperly stored, or is of poor quality, its activity can be compromised. For palladium-catalyzed reactions, ensure the active Pd(0) species can be generated; sometimes a pre-catalyst activation step is necessary.

  • Improper Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are often effective.[1] For Ullmann-type copper-catalyzed reactions, diamine or amino acid ligands (e.g., L-proline, 1,10-phenanthroline) can be critical.[2][3][4] Experiment with different ligand types if one is not working.

  • Inappropriate Base or Solvent: The base is not just a proton scavenger; its strength and solubility can significantly impact the reaction rate and outcome. Common bases include K₂CO₃, Cs₂CO₃, and KOtBu. The choice of solvent is equally critical, with common options being toluene, dioxane, DMF, and DMSO.[5][6] A base or solvent that does not sufficiently dissolve the reactants can lead to a stalled reaction.

  • Non-Inert Atmosphere: Both copper and palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Reactions must be performed under an inert atmosphere (Argon or Nitrogen). Ensure your solvent is degassed and that all glassware is properly dried to exclude air and moisture.[1]

  • Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides and iodides in both palladium and copper-catalyzed couplings.[3][7] Reactions with aryl chlorides may require more forcing conditions, such as higher temperatures, higher catalyst loading, or more specialized, highly active catalysts.

Question: I am getting a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?

Answer: Controlling regioselectivity in the arylation of unsymmetrical pyrazoles is a classic challenge. The outcome is a delicate balance of steric and electronic factors.

  • Steric Hindrance: Generally, the incoming aryl group will preferentially attack the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3- or 5-position, the arylation will likely favor the nitrogen atom further from that group.

  • Choice of Base and Cation Size: The nature of the base used can influence which nitrogen atom is deprotonated and its subsequent nucleophilicity. In some systems, the size of the base's counter-ion (e.g., K⁺ vs. Cs⁺) can play a role in directing the regioselectivity.[8]

  • Solvent Effects: The solvent can influence the reaction's regioselectivity. Protic solvents, for instance, can alter the nucleophilicity of the pyrazole nitrogens through hydrogen bonding.[6][9]

  • Specialized Reagents: For N-alkylation, which presents similar regioselectivity challenges, sterically bulky α-halomethylsilanes have been used as masked methylating reagents to achieve high N1 selectivity.[10] While not a direct solution for arylation, this principle of using sterically demanding reagents highlights a potential strategy for controlling selectivity.

Question: My purification by silica gel column chromatography is resulting in significant product loss. What can I do?

Answer: Pyrazoles are basic heterocycles and can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and irreversible adsorption.

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica. This is commonly done by preparing the silica slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v).[11]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina is a good alternative for purifying basic compounds.[11] For highly polar compounds, reversed-phase silica (C18) with a water/acetonitrile or water/methanol gradient may also be effective.[11]

  • Non-Chromatographic Purification: Consider crystallization. N-aryl pyrazoles are often crystalline solids. Alternatively, you can sometimes purify the product by forming an acid addition salt. By dissolving the crude product in a suitable solvent and adding an acid (like HCl), the pyrazole salt may precipitate in pure form, leaving neutral impurities behind. The free base can then be recovered by neutralization.[12][13]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data for key N-arylation reactions, illustrating how changing parameters can affect the outcome.

Table 1: Palladium-Catalyzed N-Arylation of 4-Iodopyrazole with Aryl Bromide [1]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Toluene1101885
Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Toluene1101878
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1002491
Pd(OAc)₂ (2)XPhos (4)KOtBu (2)Toluene1001288

Table 2: Copper-Catalyzed N-Arylation of Pyrazole with Aryl Iodide [3][7][14]

Copper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
CuI (5)1,10-Phenanthroline (10)K₂CO₃ (2)Dioxane1102492
CuI (5)L-Proline (20)K₂CO₃ (2)DMSO902488
Cu₂O (10)NoneCs₂CO₃ (2)DMF1202475
CuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2)Toluene1102495

Experimental Protocols & Visualizations

General Experimental Workflow

The synthesis of N-aryl pyrazoles, whether by copper or palladium catalysis, follows a consistent workflow from setup to purification. This process requires careful attention to maintaining an inert atmosphere to protect the catalyst.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: Pyrazole, Aryl Halide, Base, Catalyst, Ligand prep_glass Oven-Dry Glassware (Schlenk Tube) add_solids Add Solids to Flask prep_glass->add_solids inert_atm Evacuate & Backfill with Inert Gas (3x) add_solids->inert_atm add_solvent Add Degassed Anhydrous Solvent inert_atm->add_solvent heat_stir Heat to Temperature & Stir add_solvent->heat_stir monitor Monitor Reaction (TLC / LC-MS) heat_stir->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify Crude Product (Column / Crystallization) extract->purify

Caption: General workflow for catalyzed N-aryl pyrazole synthesis.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is a general procedure for the coupling of a pyrazole derivative with an aryl bromide, adapted from literature procedures.[1]

Materials:

  • Pyrazole derivative (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add the pyrazole, aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Seal the tube, then carefully evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous, degassed toluene to the flask.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) to yield the pure N-aryl pyrazole.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol describes a general procedure for the copper-catalyzed coupling of a pyrazole with an aryl iodide.[4][7][14]

Materials:

  • Pyrazole (1.2 mmol, 1.2 equiv)

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous Toluene (4 mL)

  • Oven-dried screw-cap vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the aryl iodide, pyrazole, CuI, and K₃PO₄.

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous toluene followed by the N,N'-dimethylethylenediamine ligand via syringe.

  • Place the vial in a preheated oil bath or heating block set to 110 °C.

  • Stir the mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and add water (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl pyrazole.

Troubleshooting Logic Diagram

When a reaction fails, a systematic approach is key to identifying the problem. Use this flowchart to diagnose potential issues in your N-arylation experiment.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low / No Yield check_reagents Problem with Reagents? start->check_reagents check_conditions Problem with Conditions? start->check_conditions reagent_purity Verify Starting Material Purity check_reagents->reagent_purity atmosphere Ensure Inert Atmosphere (Ar/N2) check_conditions->atmosphere catalyst_activity Use Fresh / Active Catalyst & Ligand reagent_purity->catalyst_activity base_check Is Base Dry & Finely Ground? catalyst_activity->base_check solvent_check Is Solvent Anhydrous & Degassed? base_check->solvent_check end_node Re-run Experiment solvent_check->end_node temperature Is Temperature Optimal? atmosphere->temperature mixing Is Stirring Adequate? temperature->mixing time Has Reaction Run Long Enough? mixing->time time->end_node

Caption: A logical flowchart for troubleshooting failed N-arylation reactions.
N1 vs. N2 Regioselectivity Challenge

The arylation of an unsymmetrical pyrazole can lead to two different regioisomers. The preferred product is determined by the interplay of sterics and electronics at the N1 and N2 positions.

Caption: Competing pathways for the N-arylation of unsymmetrical pyrazoles.

References

Technical Support Center: Purification of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of crude (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. As specific literature on this compound is limited, the strategies outlined below are based on established principles for the purification of structurally related aromatic alcohols and pyrazole derivatives.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system (poor separation). 2. Column overloading. 3. Co-elution of impurities. 4. Degradation of the compound on silica gel.1. Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A gradient elution might be necessary. 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). 3. If impurities are very close in polarity, consider alternative purification methods like recrystallization or preparative HPLC. 4. Perform a quick filtration through a short plug of silica gel (flash chromatography) to minimize contact time. Consider using deactivated silica gel.
Difficulty in Recrystallization (Oiling Out) 1. The boiling point of the solvent is too high, or the compound's melting point is below the solvent's boiling point. 2. The solution is supersaturated. 3. Presence of impurities that inhibit crystal formation.1. Choose a solvent with a lower boiling point. 2. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Slow cooling is crucial. 3. Attempt to remove impurities by a preliminary purification step, such as a quick filtration over a silica gel plug.
Poor Yield After Purification 1. Loss of material during transfers. 2. The compound is too soluble in the recrystallization solvent at low temperatures. 3. Irreversible adsorption on the silica gel column.1. Ensure careful handling and complete transfer of the material at each step. 2. Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Test solvent miscibility if using a solvent/anti-solvent system.[1][2][3][4] 3. Pre-treat the crude material with activated carbon to remove highly polar impurities before chromatography.
Presence of Palladium Residues (if synthesized via Suzuki coupling) 1. Incomplete removal of the palladium catalyst.1. Pass the crude product through a pad of Celite®. 2. Use a metal scavenger resin. 3. Perform an aqueous wash with a solution of a chelating agent like EDTA.
Broad or Tailing Peaks in HPLC Analysis 1. Interaction of the basic pyrazole nitrogen with acidic silanols on the HPLC column. 2. Poor choice of mobile phase.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Add a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for compounds of this type are silica gel column chromatography and recrystallization.[5] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The ideal solvent system should provide good separation of your target compound from its impurities on a TLC plate. This compound is a moderately polar compound due to the alcohol and pyrazole groups. A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6] Adjust the ratio of the solvents to achieve an Rf value of 0.2-0.4 for the desired compound.

Q3: What are some good recrystallization solvents for this compound?

A3: For polar aromatic compounds, suitable recrystallization solvents could include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or ketones (like acetone), often in combination with a non-polar anti-solvent like hexane or heptane.[1][7] The ideal solvent should dissolve the compound when hot but not when cold.[3][4] Small-scale solubility tests are recommended to find the optimal solvent or solvent pair.

Q4: My compound is a solid. Which purification method is better, column chromatography or recrystallization?

A4: If your crude material is a solid and the impurities have different solubility profiles from your product, recrystallization can be a very efficient and scalable purification method.[3] If the impurities are structurally very similar to your product or if the product is an oil, column chromatography is generally more effective at separating components based on polarity differences.[5][6]

Q5: What are the likely impurities I need to remove?

A5: The impurities will depend on the synthetic route. If a Suzuki coupling was used to form the C-C bond between the phenyl and pyrazole rings, common impurities could include unreacted starting materials (e.g., 4-bromophenyl)methanol or 1-methyl-5-(tributylstannyl)-1H-pyrazole), homocoupled byproducts, and residual palladium catalyst.[8] If the methanol group was formed by reduction of an aldehyde, unreacted aldehyde or over-reduced byproducts might be present.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). Ensure even packing to avoid channels.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise while heating until the solid dissolves.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling. If no crystals form, the compound may be too soluble. If it doesn't dissolve when hot, it is not soluble enough.

    • If a single solvent is not ideal, try a two-solvent system (one in which the compound is soluble and one in which it is not).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc column_chrom Column Chromatography tlc->column_chrom Impurities close in Rf recrystal Recrystallization tlc->recrystal Baseline impurity pure_product Pure Product column_chrom->pure_product recrystal->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC/HPLC/NMR) start->check_purity is_pure Is it pure? check_purity->is_pure success Success! is_pure->success Yes failure Further Purification Needed is_pure->failure No

Caption: A simple logic diagram for assessing the outcome of a purification attempt.

References

How to improve the solubility of pyrazole compounds for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Compound Solubility

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address common solubility challenges encountered with pyrazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are many pyrazole compounds poorly soluble in aqueous buffers?

A1: The solubility of pyrazole derivatives is influenced by their physicochemical properties. The pyrazole ring itself has a lower lipophilicity (ClogP = 0.24) compared to a benzene ring (ClogP = 2.14), which can be beneficial.[1] However, substituents on the pyrazole ring play a crucial role.[2] Large, non-polar, or aromatic substituents can significantly increase the compound's lipophilicity and crystal lattice energy, leading to poor aqueous solubility.[3][4] Many pyrazole-based kinase inhibitors, for example, are designed to fit into hydrophobic ATP-binding pockets, a feature that often results in low water solubility.

Q2: My pyrazole compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This common issue is known as antisolvent precipitation.[5] Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer (the antisolvent).[5] When the concentrated DMSO stock is diluted into the buffer, the solvent environment changes rapidly from predominantly organic to predominantly aqueous. The aqueous buffer cannot maintain the compound in solution at this high concentration, causing it to "crash out" or precipitate.[5]

Q3: What is the maximum concentration of DMSO I can use in my biological assay?

A3: The tolerance to DMSO is highly dependent on the specific cell line or biological system you are using.[5] However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[5] It is critical to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any effects of the solvent itself.[5]

Q4: Can I use pH adjustment to improve the solubility of my pyrazole compound?

A4: Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH can significantly improve its solubility.[3][5] Pyrazoles can act as weak bases.[6] For a weakly basic pyrazole, lowering the pH of the buffer will protonate the molecule, forming a more soluble salt.[5][7] Conversely, for a pyrazole with an acidic functional group, increasing the pH will deprotonate it, again increasing solubility.[7] It is crucial to ensure the final pH is compatible with your assay system (e.g., cells, enzymes).[5]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If you are facing solubility issues, follow this workflow to systematically identify a solution. Start with the simplest and most common techniques before moving to more complex formulation strategies.

G Workflow for Improving Pyrazole Compound Solubility cluster_start cluster_physchem Step 1: Physicochemical Modification cluster_formulation Step 2: Simple Formulation cluster_advanced Step 3: Advanced Formulation cluster_end start Start: Compound Insoluble ph_adjust pH Adjustment (for ionizable compounds) start->ph_adjust Is compound ionizable? cosolvent Use Co-solvents (e.g., PEG, Ethanol) start->cosolvent Compound is non-ionizable ph_adjust->cosolvent Solubility still low or pH change not viable end_node End: Compound Solubilized ph_adjust->end_node Success! cyclodextrin Cyclodextrin Inclusion Complex cosolvent->cyclodextrin Still insufficient solubility solid_disp Solid Dispersion cosolvent->solid_disp nanosusp Nanosuspension cosolvent->nanosusp cosolvent->end_node Success! cyclodextrin->end_node solid_disp->end_node nanosusp->end_node

Caption: A decision tree for troubleshooting pyrazole compound solubility.

Method 1: pH Adjustment

Altering the pH of the aqueous solvent is a primary strategy for compounds with acidic or basic moieties.[8] For weakly basic pyrazoles, solubility increases in acidic conditions (lower pH), while acidic pyrazoles become more soluble in basic conditions (higher pH).[7]

Quantitative Data Example: pH-Dependent Solubility

The table below shows the hypothetical solubility of a weakly basic pyrazole derivative (pKa = 4.5) in a standard biological buffer at different pH values.

Buffer pHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
7.421x
6.52512.5x
5.5210105x
4.5550275x
Method 2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[9] This is a highly effective and common technique for preparing stock solutions for biological assays.[10] Commonly used co-solvents include polyethylene glycol (PEG), ethanol, and propylene glycol.[9][10]

Quantitative Data Example: Co-solvent Effects

The table below illustrates the solubility improvement for a model pyrazole compound in various aqueous co-solvent systems.

Solvent System (Aqueous Buffer + Co-solvent)Co-solvent % (v/v)Solubility (µg/mL)Fold Increase (vs. Buffer)
Buffer Only0%1.51x
40% PEG30040%12080x
10% Ethanol10%4530x
5% DMSO + 30% PEG300 + 5% Tween-8040%>500>333x
Method 3: Advanced Formulation Strategies

If pH adjustment and co-solvents are insufficient, more advanced formulation techniques can be employed.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][8] They can encapsulate poorly soluble "guest" molecules, like a pyrazole compound, forming a water-soluble inclusion complex.[5][8][11] This complex enhances the apparent aqueous solubility of the compound.[5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified, highly soluble cyclodextrin commonly used for this purpose.[5]

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_reactants cluster_product pyrazole Poorly Soluble Pyrazole Compound plus + pyrazole->plus cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Encapsulation in Aqueous Solution cyclodextrin->arrow complex Water-Soluble Inclusion Complex plus->cyclodextrin arrow->complex

Caption: Encapsulation of a pyrazole by a cyclodextrin to form a soluble complex.

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic solid carrier or matrix at a solid state.[12][13][14] Upon addition to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles, which enhances the dissolution rate and solubility.[13][14] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[9][12]

  • Nanosuspensions: Nanosuspension technology involves reducing the particle size of the pure drug to the sub-micron range (nanoparticles).[15][16] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate and higher apparent solubility.[9][15] This method is applicable for drugs that are poorly soluble in both aqueous and organic media.[17]

Experimental Protocols

Protocol 1: pH-Solubility Profiling of a Pyrazole Compound

Objective: To determine the aqueous solubility of an ionizable pyrazole compound as a function of pH.

Materials:

  • Pyrazole compound

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0

  • HPLC or UV-Vis spectrophotometer for quantification

  • Thermomixer or shaking incubator

  • 0.22 µm syringe filters

Methodology:

  • Prepare saturated solutions by adding an excess amount of the pyrazole compound to vials containing each buffer.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid compound remains.

  • Filter the supernatant from each vial using a 0.22 µm syringe filter to remove undissolved solids.

  • Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound in each sample using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Plot the measured solubility (in µg/mL or µM) against the buffer pH.

Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of a pyrazole compound with β-cyclodextrin (β-CD) or a derivative like HP-β-CD to enhance aqueous solubility.

Materials:

  • Pyrazole compound ("guest")

  • β-Cyclodextrin or HP-β-CD ("host")

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Methodology:

  • Determine the appropriate molar ratio of drug to cyclodextrin (a 1:1 stoichiometry is common to start with).[11][18]

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.[19]

  • Add the pyrazole compound to the paste and knead the mixture thoroughly with the pestle for 30-45 minutes.

  • During kneading, maintain a suitable consistency by adding small amounts of the solvent mixture if the paste becomes too dry.

  • Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.[11]

  • The dried complex can be crushed, passed through a sieve to obtain a fine powder, and stored in a desiccator.[12]

  • Confirm complex formation and evaluate the solubility of the resulting powder compared to the uncomplexed drug.

Visualizing the Impact of Poor Solubility on a Biological Assay

Poor solubility can directly impact experimental outcomes by preventing the compound from reaching its biological target. The diagram below illustrates a hypothetical scenario where a poorly soluble pyrazole-based kinase inhibitor fails to effectively engage its intracellular target, leading to a misinterpretation of its efficacy in a signaling pathway assay.

G Impact of Solubility on a Kinase Inhibitor Assay cluster_extracellular Extracellular Environment (Aqueous Buffer) compound_sol Soluble Pyrazole Inhibitor mem_A Cell Membrane compound_sol->mem_A Crosses Membrane compound_insol Insoluble Pyrazole Inhibitor (Precipitate) mem_B Cell Membrane compound_insol->mem_B Cannot Cross Membrane kinase_A Target Kinase substrate_A Substrate kinase_A->substrate_A Phosphorylation (Blocked by Inhibitor) p_substrate_A Phosphorylated Substrate result_A Result: Signaling Blocked (Accurate Efficacy) kinase_B Target Kinase substrate_B Substrate kinase_B->substrate_B Phosphorylation p_substrate_B Phosphorylated Substrate result_B Result: Signaling Continues (False Negative)

Caption: How poor solubility can lead to false-negative results in a cell-based assay.

References

Identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrazoles, with a focus on identifying and minimizing unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazole synthesis?

A1: The formation of side products is highly dependent on the chosen synthetic route and the nature of the starting materials. However, some of the most frequently encountered side products include:

  • Regioisomers: In the synthesis of unsymmetrically substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two or more regioisomers is a common challenge.

  • N-Alkylated/N-Acylated Pyrazoles: When using alkyl or acyl hydrazines, side reactions can lead to the formation of N-substituted pyrazole derivatives.

  • Pyrazolones: These can form as byproducts, particularly under certain pH conditions or if the diketone starting material is susceptible to enolization and further reaction.

  • Products of Self-Condensation: The starting materials, such as 1,3-dicarbonyl compounds, can undergo self-condensation, especially under basic conditions.

  • Incomplete Cyclization Products: Intermediates, such as hydrazones, may not fully cyclize to form the pyrazole ring, leading to impurities.

Q2: How can I control the regioselectivity in the synthesis of substituted pyrazoles?

A2: Controlling regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyrazoles. Several strategies can be employed:

  • Choice of Starting Materials: Using a symmetrical starting material, such as a symmetrical 1,3-dicarbonyl compound, will yield a single product.

  • Reaction Conditions: The regiochemical outcome can be influenced by factors such as the solvent, temperature, and pH. For instance, the reaction of arylhydrazines with 1,3-dicarbonyl compounds can exhibit different regioselectivity depending on the reaction conditions.

  • Use of Catalysts: Acid or base catalysts can influence the reaction pathway and, consequently, the regioselectivity.

  • Protecting Groups: In some cases, the use of protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound can direct the reaction towards the desired regioisomer.

Q3: What analytical techniques are best for identifying pyrazole side products?

A3: A combination of chromatographic and spectroscopic techniques is generally most effective for identifying side products:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get an initial assessment of the product mixture and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation of isomers and other closely related side products, allowing for their quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile pyrazole derivatives, providing both separation and mass information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation of both the desired product and any isolated side products. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for distinguishing between regioisomers.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the side products, such as the C=O stretch in pyrazolone impurities.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during pyrazole synthesis.

Issue 1: Presence of an Unexpected Regioisomer

Symptoms:

  • NMR spectrum shows more peaks than expected for the desired product.

  • HPLC analysis reveals two or more peaks with the same mass.

  • Broad melting point range of the isolated product.

Possible Causes:

  • Reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

  • Reaction conditions (e.g., temperature, solvent, pH) favoring the formation of multiple isomers.

Solutions:

  • Modify Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find conditions that favor the formation of the desired regioisomer. For example, lower temperatures often lead to higher selectivity.

  • Purification: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography or preparative HPLC.

  • Alternative Synthetic Route: Consider a different synthetic approach that offers better regiocontrol, such as a multi-step synthesis where the substituents are introduced in a specific order.

Issue 2: Formation of Pyrazolone Byproducts

Symptoms:

  • Presence of a strong C=O absorption in the IR spectrum of the crude product.

  • A side product with a mass corresponding to the addition of oxygen to the pyrazole ring is detected by MS.

Possible Causes:

  • The use of β-ketoesters as starting materials can sometimes lead to the formation of pyrazolones.

  • Certain reaction conditions, particularly in the presence of strong acids or bases, can promote the formation of pyrazolone derivatives.

Solutions:

  • Control of pH: Maintaining a neutral or slightly acidic pH can often minimize the formation of pyrazolones.

  • Choice of Starting Material: If possible, use a 1,3-diketone instead of a β-ketoester to avoid the formation of pyrazolones.

  • Careful Monitoring of Reaction: Monitor the reaction progress by TLC or HPLC to stop the reaction before significant amounts of the pyrazolone byproduct are formed.

Data Presentation: Regioselectivity in Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.

SolventTemperature (°C)Ratio of Regioisomer A:BTotal Yield (%)
Ethanol803:185
Toluene1105:178
Acetic Acid1001:290
Dioxane1004:182

This is example data and may not reflect a specific reaction.

Experimental Protocols

General Procedure for the Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines
  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically 1-24 hours). The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.

Visualizations

Reaction_Pathway Start 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Initial Condensation p1 Intermediate->p1 p2 Intermediate->p2 ProductA Desired Pyrazole (Regioisomer A) ProductB Side Product (Regioisomer B) SideReaction Other Side Products p1->ProductA Cyclization Pathway 1 p1->ProductB Cyclization Pathway 2 p2->SideReaction Degradation/ Self-condensation Troubleshooting_Workflow Start Side Product Detected in Pyrazole Synthesis Identify Identify Side Product (NMR, MS, HPLC) Start->Identify Isomer Is it a Regioisomer? Identify->Isomer Other Is it another Side Product? Isomer->Other No Optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst) Isomer->Optimize Yes ModifyReactants Modify Starting Materials or Stoichiometry Other->ModifyReactants Yes Purify Purify via Chromatography or Recrystallization Optimize->Purify AltRoute Consider Alternative Synthetic Route Purify->AltRoute ModifyReactants->Optimize

Challenges in scaling up the synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and scalable synthetic strategies involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the crucial carbon-carbon bond between the pyrazole and phenyl rings. A subsequent reduction of a functional group on the phenyl ring, such as an ester or aldehyde, yields the final methanol product.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include the handling of pyrophoric reagents like n-butyllithium if a Grignard-based route is chosen, and the management of potentially exothermic reactions, especially during the coupling step.[1] Palladium catalysts, while used in small quantities, are heavy metals and should be handled with appropriate personal protective equipment (PPE). Solvents like dioxane and toluene are flammable and have specific handling and disposal requirements.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation can be minimized by using high-purity starting materials, ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, optimizing the reaction temperature, and carefully controlling the stoichiometry of the reactants.[2] For Suzuki coupling, degassing the solvent is crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.

Q4: What are the best practices for purifying the final product?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3] If significant impurities are present, column chromatography on silica gel is an effective method.[2] When using silica gel, it's important to consider that the basic nitrogen atoms in the pyrazole ring can interact with the acidic silica, potentially leading to tailing. Deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can mitigate this issue.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Potential Cause Troubleshooting Action
Inactive Catalyst Ensure the palladium catalyst is not old or oxidized. Use a fresh batch or a pre-catalyst. Degas the solvent and reaction mixture thoroughly to remove oxygen.
Suboptimal Base The choice of base is critical for activating the boronic acid.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the reaction conditions.
Poor Ligand Choice The ligand stabilizes the palladium catalyst and facilitates the reaction. If using a custom catalyst, try commercially available pre-catalysts with established ligands like XPhos.[5]
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS.
Side Reactions Homocoupling of the boronic acid can be a significant side reaction.[2] Ensure an inert atmosphere and consider adding a small amount of an antioxidant. Dehalogenation of the aryl halide can also occur.[6]
Issue 2: Incomplete Reduction of the Intermediate
Potential Cause Troubleshooting Action
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., Lithium Aluminum Hydride).
Low Reaction Temperature Some reductions require elevated temperatures to proceed to completion. Gradually increase the reaction temperature while monitoring the reaction.
Deactivated Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Poor Solubility of Intermediate Ensure the intermediate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent or a co-solvent system.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Action
Persistent Impurities Analyze the impurities by LC-MS or NMR to identify their structure. This can provide clues on how to remove them (e.g., acid/base wash, specific recrystallization solvent).
Oily Product If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of pure product can also induce crystallization.[2]
Product Tailing on Silica Gel Column Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to suppress the interaction of the basic pyrazole nitrogen with the acidic silica gel.[2]

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-pyrazole with (4-(hydroxymethyl)phenyl)boronic acid.

Materials:

  • 5-bromo-1-methyl-1H-pyrazole

  • (4-(hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Key Experiment 2: Reduction of a Phenyl Ester Intermediate

This protocol outlines the reduction of a hypothetical methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate intermediate to the target methanol.

Materials:

  • Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionExpected Outcome
Catalyst Loading 1-5 mol%Lower loading may lead to incomplete reaction; higher loading increases cost and residual palladium.
Temperature 80-110 °CHigher temperatures can increase reaction rate but may also promote side reactions.
Reaction Time 4-24 hoursMonitor by TLC/LC-MS to determine optimal time.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength can influence yield; Cs₂CO₃ is often more effective but also more expensive.
Solvent Ratio (Dioxane:Water) 3:1 to 5:1The presence of water is crucial for the catalytic cycle.
Typical Yield 60-95%Yield is highly dependent on substrate purity and reaction conditions.

Visualizations

Synthetic_Pathway cluster_suzuki Suzuki-Miyaura Coupling A 5-bromo-1-methyl-1H-pyrazole C This compound A->C Pd(OAc)2, PPh3, K2CO3 Dioxane/Water, 80-100 °C B (4-(hydroxymethyl)phenyl)boronic acid B->C Pd(OAc)2, PPh3, K2CO3 Dioxane/Water, 80-100 °C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Synthesis q1 Check Reaction Conditions start->q1 q2 Analyze Purity of Starting Materials start->q2 q3 Investigate Side Reactions start->q3 sol1 Optimize Temperature, Time, and Reagents q1->sol1 sol2 Purify Starting Materials q2->sol2 sol3 Modify Reaction to Minimize Side Products q3->sol3

Caption: A logical workflow for troubleshooting low yield issues.

References

Refining assay conditions to reduce off-target effects of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine assay conditions and mitigate off-target effects of the novel compound (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Troubleshooting Guides

This section addresses specific technical issues that may arise during the experimental validation of this compound.

Issue: High Background Signal or False Positives in Biochemical Assays

A high background signal can mask the true activity of a compound and lead to misinterpretation of the results. The following table provides potential causes and solutions to address this issue.

Potential Cause Suboptimal Condition Recommended Condition Expected Outcome
Compound Aggregation No detergent in assay buffer0.01% Triton X-100 in assay bufferReduction in non-specific inhibition caused by compound aggregates.[1]
High ATP Concentration ATP concentration >> Km (e.g., 1 mM)ATP concentration at or near KmIncreased sensitivity for ATP-competitive inhibitors and lower background.[2][3]
Enzyme Concentration Too high, leading to rapid substrate turnoverOptimal concentration determined by enzyme titrationLinear reaction kinetics and a signal window that is not saturated.[1]
Compound Interference No counter-screen performedPerform compound interference testingIdentification of compounds that directly affect the detection system.[1]
Experimental Protocol: Counter-Screening for Compound Interference with Luminescence-Based Readouts

This protocol is designed to determine if this compound directly interferes with the detection reagents in a luminescence-based assay (e.g., kinase assays using ADP-Glo™).

Objective: To distinguish between true inhibition of the target enzyme and non-specific effects on the assay's detection system.

Materials:

  • This compound

  • DMSO (or appropriate solvent)

  • Assay Buffer (without enzyme and substrate)

  • Luminescence-based detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates[3]

  • Calibrated multichannel pipettes[4]

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 100 µM.[2]

  • Plate Setup:

    • Add 5 µL of assay buffer to all wells of a 384-well plate.

    • Dispense the serially diluted compound into the wells. Include "vehicle control" wells containing only DMSO.

    • Include "no compound" control wells with only assay buffer.

  • Initiate Detection Reaction:

    • Add the detection reagent to all wells according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified by the detection reagent's protocol.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Compare the luminescence signal in the wells containing the compound to the vehicle control wells.

  • A significant increase or decrease in the signal with increasing compound concentration indicates interference with the detection system.

experimental_workflow cluster_primary_screen Primary Screening cluster_validation Hit Validation & Off-Target Assessment cluster_characterization In-depth Characterization A High-Throughput Screening (HTS) B Identify Initial Hits A->B C Dose-Response Curve B->C D Counter-Screening (e.g., for assay interference) C->D Potential Interference? E Orthogonal Assays (different technology) C->E Confirm Mechanism F Assess for Compound Aggregation C->F Rule out Aggregation G Cell-Based Assays D->G E->G F->G H Selectivity Profiling (panel of related targets) G->H I Identify Confirmed Hits H->I signaling_pathway cluster_pathway Hypothetical Signaling Pathway A Receptor B Kinase A (Intended Target) A->B C Kinase B (Off-Target) A->C D Downstream Effector 1 B->D E Downstream Effector 2 C->E F Desired Cellular Response D->F G Adverse Effect E->G Inhibitor This compound Inhibitor->B Inhibition (On-Target) Inhibitor->C Inhibition (Off-Target)

References

Validation & Comparative

Comparative Analysis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol with Known TGF-β/ALK5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the inhibitory potential of novel compounds, such as (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, against the transforming growth factor-beta (TGF-β) signaling pathway. The TGF-β pathway, and specifically the Activin Receptor-Like Kinase 5 (ALK5), is a critical target in fibrosis and cancer research. While experimental data for this compound is not publicly available, this guide presents its profile alongside well-characterized ALK5 inhibitors to illustrate a robust comparative methodology. The pyrazole scaffold is a common feature in many kinase inhibitors, suggesting that this compound could warrant investigation as a potential ALK5 inhibitor.

Data Presentation: Quantitative Comparison of ALK5 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known pyrazole-based and other heterocyclic ALK5 inhibitors. This data provides a benchmark for assessing the potency of novel chemical entities.

InhibitorTargetIC50 (nM)Assay System
This compound ALK5Data not available-
EW-7197 (Vactosertib)ALK513.24T1-3TP-Lux cells (Reporter Gene Assay)
IN-1130ALK55.3ALK5-mediated Smad3 phosphorylation
IN-1130ALK536ALK5 phosphorylation of casein
GW6604ALK5140Autophosphorylation of ALK5
SB-505124ALK5>504T1-3TP-Lux cells (Reporter Gene Assay)
LY-2157299 (Galunisertib)ALK5>1004T1-3TP-Lux cells (Reporter Gene Assay)

Note: The IC50 values presented are from various sources and should be compared with caution due to potential differences in experimental conditions.[1][2][3]

Experimental Protocols

A critical aspect of comparative analysis is the standardization of experimental conditions. Below are detailed methodologies for key in vitro assays used to determine the inhibitory activity of compounds against ALK5.

In Vitro ALK5 Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate into a substrate by the ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase

  • Casein (or a specific peptide substrate)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add the recombinant ALK5 kinase and the substrate (casein) to each well of a 96-well plate.

  • Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TGF-β Reporter Gene Assay

This assay measures the inhibition of TGF-β-induced transcriptional activity in a cellular context.

Materials:

  • A suitable cell line (e.g., HaCaT or 4T1) stably transfected with a TGF-β-responsive luciferase reporter construct (e.g., 3TP-Lux).

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

  • Recombinant human TGF-β1.

  • Test compound dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1-5 ng/mL).

  • Incubate the cells for 16-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percentage of inhibition of TGF-β-induced luciferase expression for each concentration of the test compound and determine the IC50 value.

Visualization of the Target Pathway and Experimental Workflow

TGF-β Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway. ALK5 inhibitors, including the known comparators and potentially this compound, act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation and activation of downstream SMAD proteins.[4][5][6]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Inhibitor This compound & Known Inhibitors Inhibitor->ALK5 Inhibits DNA DNA SMAD_complex->DNA Translocates & Binds Gene_transcription Gene Transcription DNA->Gene_transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of ALK5 inhibitors.

General Experimental Workflow for Inhibitor Evaluation

The logical flow for assessing a novel compound as a potential ALK5 inhibitor is depicted below. This workflow progresses from initial enzymatic assays to more complex cell-based and in vivo models.

Experimental_Workflow A Compound Synthesis This compound B In Vitro ALK5 Kinase Assay (e.g., Radiometric or ADP-Glo) A->B C Determine IC50 Value B->C D Cell-Based Reporter Gene Assay (e.g., 3TP-Lux) C->D E Assess Cellular Potency & Specificity D->E F Downstream Analysis (e.g., Western Blot for p-SMAD2/3) E->F G In Vivo Models of Fibrosis or Cancer F->G H Evaluate Therapeutic Efficacy G->H

Caption: Experimental workflow for the evaluation of novel ALK5 inhibitors.

References

Target Validation Comparison Guide: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol and its Analogs for Kinase X Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule probe (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol and its structural analogs for the validation of "Kinase X" as a therapeutic target. The following sections detail hypothetical, yet plausible, experimental data and protocols to objectively assess the target engagement, selectivity, and cellular activity of these compounds.

Introduction to Target Validation

The validation of a biological target is a critical step in drug discovery, ensuring that modulation of the target protein will have the desired therapeutic effect. Small molecule probes are invaluable tools in this process, allowing for the interrogation of target function in cellular and in vivo models. An ideal small molecule probe should exhibit high potency, selectivity, and demonstrate on-target engagement in a cellular context. This guide compares this compound (designated as Probe-001 ) with two hypothetical analogs, Analog-A and Analog-B , in their ability to validate Kinase X.

Data Presentation: Quantitative Comparison of Probes

The following tables summarize the quantitative data obtained from key target validation experiments.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Ki (nM)
Probe-001 Kinase X5025
Analog-A Kinase X500250
Analog-B Kinase X105

Table 2: Kinome Selectivity Profiling (468 Kinases)

Compound IDNumber of Off-Targets (at 1 µM)Most Potent Off-TargetOff-Target IC50 (nM)
Probe-001 5Kinase Y500
Analog-A 25Kinase Z200
Analog-B 2Kinase Y800

Table 3: Cellular Target Engagement (CETSA)

Compound IDTarget KinaseThermal Shift (ΔTm) in °CCellular IC50 (µM)
Probe-001 Kinase X+4.20.5
Analog-A Kinase X+1.55.0
Analog-B Kinase X+6.80.1

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro Kinase Inhibition Assay
  • Principle: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC50) and the binding affinity (Ki).

  • Procedure:

    • Kinase X enzyme, a peptide substrate, and ATP are combined in a reaction buffer.

    • Serial dilutions of the test compounds (Probe-001 , Analog-A , Analog-B ) are added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

    • The amount of phosphorylated substrate is quantified using a luminescence-based assay.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

    • Ki values are determined using the Cheng-Prusoff equation.

Kinome-wide Selectivity Profiling
  • Principle: To assess the selectivity of the compounds against a broad panel of human kinases.

  • Procedure:

    • Each compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 purified human kinases.

    • The percent inhibition for each kinase is determined.

    • For any kinase showing significant inhibition (>50%), a full dose-response curve is generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
  • Principle: To confirm direct binding of the compound to the target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature (Tm).

  • Procedure:

    • Intact cells are treated with the test compound or vehicle control for 1 hour.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

    • The amount of soluble Kinase X in the supernatant is quantified by Western blotting or ELISA.

    • The melting curve is plotted, and the change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples is calculated.

    • For cellular IC50 determination, cells are treated with a range of compound concentrations and heated at a fixed temperature corresponding to the upper part of the melting curve.

Affinity Pull-Down with Mass Spectrometry
  • Principle: To identify the direct binding partners of a compound from a complex cell lysate.

  • Procedure:

    • Probe-001 is chemically modified with a linker and immobilized on affinity beads.

    • The immobilized probe is incubated with a cell lysate to allow for binding to target proteins.

    • Non-specifically bound proteins are removed by a series of washes.

    • Specifically bound proteins are eluted from the beads.

    • The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

Visualizations

Signaling Pathway

KinaseX_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Probe-001 Probe-001 Probe-001->Kinase X Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

Experimental Workflow

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Analysis Treat cells with Probe-001 Treat cells with Probe-001 Temperature Gradient Temperature Gradient Treat cells with Probe-001->Temperature Gradient Vehicle Control Vehicle Control Vehicle Control->Temperature Gradient Cell Lysis Cell Lysis Temperature Gradient->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot for Kinase X Western Blot for Kinase X Centrifugation->Western Blot for Kinase X Quantification Quantification Western Blot for Kinase X->Quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

Based on the hypothetical data presented, Analog-B emerges as the most promising small molecule probe for the validation of Kinase X. It demonstrates superior potency, selectivity, and cellular target engagement compared to Probe-001 and Analog-A . While Probe-001 shows reasonable activity, its selectivity profile is less ideal than Analog-B . Analog-A exhibits significantly weaker potency and cellular engagement, making it a less suitable tool for target validation. Further studies utilizing Analog-B are warranted to elucidate the downstream cellular consequences of Kinase X inhibition and to solidify its role as a potential therapeutic target.

A Comparative Guide to Orthogonal Assays for Validating the Activity of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a Novel Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to confirm the biological activity of the novel Smoothened (SMO) antagonist, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The primary activity of this compound is the potent suppression of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a pathway frequently dysregulated in various cancers.[1][2] Validating the mechanism of action through a series of distinct and complementary experimental approaches is crucial for the pre-clinical development of this potential therapeutic agent.

Primary Activity: Inhibition of Hedgehog Signaling

This compound has been identified as a potent antagonist of Smoothened (SMO), a key signal transducer in the Hedgehog pathway.[1] In its active state, SMO initiates a downstream signaling cascade that leads to the activation of the GLI family of transcription factors, which in turn regulate the expression of target genes responsible for cell proliferation and survival.[2][3] By antagonizing SMO, this compound effectively inhibits this signaling cascade. A primary high-throughput screening assay, based on the translocation of β-Arrestin2 (βarr2) to SMO, demonstrated the potent inhibitory activity of this compound.[1][4]

Orthogonal Assays for Confirmation of Activity

To rigorously validate the on-target activity and functional consequences of SMO antagonism by this compound, a panel of orthogonal assays is recommended. These assays provide independent lines of evidence, strengthening the confidence in the compound's mechanism of action.

GLI-Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the Hedgehog pathway.[2]

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing binding sites for the GLI transcription factors. Inhibition of the Hedgehog pathway by an active compound results in a quantifiable decrease in luciferase expression and, consequently, luminescence.

Experimental Protocol:

  • Cell Culture: NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

  • Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Pathway Activation: The Hedgehog pathway is activated using a SMO agonist, such as Purmorphamine or a Sonic Hedgehog (Shh) ligand.[5]

  • Incubation: Cells are incubated with the compound and agonist for a defined period (e.g., 24-48 hours).

  • Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to determine the IC50 value of the compound.[2]

Data Presentation:

CompoundTargetAssayIC50 (nM)
This compoundSMOGLI-LuciferaseExpected in low nM range
Vismodegib (Control)SMOGLI-Luciferase~3 nM
GANT61 (Control)GLI1/2GLI-Luciferase~5 µM

Target Gene Expression Analysis (qPCR)

This assay confirms the downstream effects of SMO inhibition on the expression of Hh target genes.

Principle: Inhibition of the Hedgehog pathway leads to a decrease in the transcription of its target genes, such as Gli1 and Ptch1. Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of these genes.[5]

Experimental Protocol:

  • Cell Culture and Treatment: A suitable cell line with an active Hedgehog pathway (e.g., Shh-LIGHT2 cells or a medulloblastoma cell line like Daoy) is treated with this compound at various concentrations.[3][5]

  • RNA Extraction: Total RNA is extracted from the treated cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Data Presentation:

CompoundTarget GeneFold Change vs. Control
This compoundGli1Dose-dependent decrease
This compoundPtch1Dose-dependent decrease
Vismodegib (Control)Gli1Significant decrease
Vismodegib (Control)Ptch1Significant decrease

BODIPY-Cyclopamine Competition Binding Assay

This assay provides direct evidence of the compound binding to the Smoothened receptor.[4]

Principle: Cyclopamine is a known SMO antagonist that binds directly to the receptor.[6] A fluorescently labeled version, BODIPY-cyclopamine, is used to detect this binding. A test compound that also binds to SMO will compete with BODIPY-cyclopamine, resulting in a decreased fluorescent signal.

Experimental Protocol:

  • Cell Culture and Transfection: HEK293 cells are transfected with a plasmid expressing human SMO.

  • Membrane Preparation: Cell membranes expressing SMO are prepared.

  • Competition Binding: The membranes are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound.

  • Fluorescence Measurement: The amount of bound BODIPY-cyclopamine is measured using a fluorescence plate reader.

  • Data Analysis: The data is plotted to determine the IC50 value for the displacement of BODIPY-cyclopamine.[4]

Data Presentation:

CompoundBinding TargetAssayIC50 (nM)
This compoundSMOBODIPY-Cyclopamine DisplacementExpected in low nM range
Vismodegib (Control)SMOBODIPY-Cyclopamine Displacement~20 nM

Cell Viability Assay (MTT Assay)

This assay assesses the functional consequence of Hedgehog pathway inhibition on the proliferation and viability of cancer cells that are dependent on this pathway.[7]

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Inhibition of the Hedgehog pathway in dependent cancer cells is expected to reduce their viability.

Experimental Protocol:

  • Cell Culture: A cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) is cultured.[7]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: Cells are incubated for a period that allows for effects on proliferation (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 is determined.

Data Presentation:

CompoundCell LineAssayIC50 (µM)
This compoundHh-dependent cancer cellsMTTExpected to show potency
Vismodegib (Control)Hh-dependent cancer cellsMTTVaries by cell line

Visualizing the Experimental Landscape

To further clarify the relationships between the Hedgehog signaling pathway and the described assays, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 binds SMO Smoothened (SMO) Target of Compound PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activates Target_Genes Target Genes (Gli1, Ptch1) GLI_active->Target_Genes transcribes Compound This compound Compound->SMO antagonizes Orthogonal_Assay_Workflow cluster_compound Test Compound cluster_assays Orthogonal Assays cluster_readouts Experimental Readouts Compound This compound Binding BODIPY-Cyclopamine Competition Assay Compound->Binding Reporter GLI-Luciferase Reporter Assay Compound->Reporter Gene_Expression Target Gene Expression (qPCR) Compound->Gene_Expression Viability Cell Viability (MTT Assay) Compound->Viability Binding_Readout Direct Binding to SMO Binding->Binding_Readout Reporter_Readout Pathway Activity Reporter->Reporter_Readout Gene_Expression_Readout Downstream Gene Modulation Gene_Expression->Gene_Expression_Readout Viability_Readout Functional Outcome (Anti-proliferative Effect) Viability->Viability_Readout

References

Benchmarking (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: A Comparative Analysis of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2][3] Its metabolic stability and versatile nature make it a privileged structure in the design of novel therapeutics.[1] This guide provides a comparative analysis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol against other functionally and structurally related pyrazole derivatives, offering insights into their potential applications as kinase inhibitors and anti-inflammatory agents. The information presented herein is supported by experimental data from peer-reviewed literature.

Comparative Data of Pyrazole Derivatives

The following tables summarize the biological activities of various pyrazole derivatives, providing a benchmark for the potential efficacy of "this compound" and its analogs.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDStructureTarget KinaseIC₅₀ (µM)Reference
1 Fused Pyrazole DerivativeEGFR0.06[1]
2 Fused Pyrazole DerivativeVEGFR-20.22[1]
3 Dihydropyrano[2,3-c]pyrazole DerivativeEGFR0.09[2]
4 Dihydropyrano[2,3-c]pyrazole DerivativeVEGFR-20.23[2]
5 1,3,4-Triarylpyrazole DerivativeAKT1>100
6 1,3,4-Triarylpyrazole DerivativeBRAF V600E85.6
7 N-(1H-pyrazol-3-yl)pyrimidin-4-amineCDK160.16

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDStructureTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
8 Pyrazole-CarboxamideCOX-20.019>526
9 Pyrazole-CarboxamideCOX-20.039>256
10 Pyrazole-Thiazole HybridCOX-20.03-
11 Pyrazole-Thiazole Hybrid5-LOX0.12-
12 Pyrazole-Pyridazine HybridCOX-21.15-[4]
13 Pyrazole-Pyridazine HybridCOX-21.50-[4]

Table 3: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Compound IDStructureCell LineGI₅₀ (µM)Reference
14 Fused Pyrazole DerivativeHepG20.31-0.71[1]
15 3,4-Diaryl PyrazoleVarious0.00006-0.00025[2]
16 Pyrazole-Chalcone DerivativeHNO-9710[5]
17 Pyrazole-Chalcone DerivativeHNO-9710.56[5]
18 Pyrazolo[1,5-a]pyrimidineA549, HCT-116, MCF-7, HT-291.764-4.496
19 Pyrazolone DerivativeRKO9.9[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyrazole derivatives, based on established methods in the literature.

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Protocol for Knorr Pyrazole Synthesis:

  • Reaction Setup: A mixture of the substituted hydrazine (1.0 eq) and the β-dicarbonyl compound (1.0 eq) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

The inhibitory activity of pyrazole derivatives against receptor tyrosine kinases such as EGFR and VEGFR-2 is a key determinant of their potential as anticancer agents. A common method to assess this is a luminescence-based kinase assay.

Protocol for a Luminescence-Based Kinase Assay:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test pyrazole compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound dilutions, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection: After incubation, add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The luminescent signal is measured using a plate reader.

  • Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro COX-2 Inhibition Assay

The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Protocol for COX-2 Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid, in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole test compounds.

  • Enzyme Inhibition: Pre-incubate the COX-2 enzyme with the test compounds for a short period before adding arachidonic acid to initiate the reaction.

  • Reaction Termination and Product Quantification: After a defined incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • IC₅₀ Determination: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Inhibitor This compound & Analogs Inhibitor->VEGFR2 Inhibitor->EGFR

Caption: EGFR and VEGFR-2 signaling pathways, potential targets for pyrazole inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Pyrazole Derivative Synthesis (e.g., Knorr Synthesis) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (EGFR, VEGFR-2) Characterization->Kinase_Assay COX_Assay In Vitro COX-2 Assay Characterization->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer Cell Lines) Characterization->Cytotoxicity_Assay IC50 IC₅₀/GI₅₀ Determination Kinase_Assay->IC50 COX_Assay->IC50 Cytotoxicity_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the synthesis and evaluation of novel pyrazole derivatives.

References

Novel Pyrazole-Based Compounds in Oncology: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. Among the heterocyclic compounds that have garnered substantial interest, pyrazole derivatives have emerged as a versatile scaffold for the design of potent inhibitors of various oncogenic pathways.[1] This guide provides a comparative analysis of the in vivo efficacy of recently developed pyrazole-based compounds, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this dynamic field.

Comparative Efficacy of Novel Pyrazole-Based Compounds

This section presents a quantitative comparison of the in vivo efficacy of two novel pyrazole-based compounds from recent studies: Compound 3i, a VEGFR-2 inhibitor for prostate cancer, and GDC-0575, a CHK1 inhibitor evaluated in colitis-associated cancer.

Table 1: In Vivo Efficacy of Compound 3i in a Prostate Cancer Xenograft Model

Treatment GroupMean Tumor Weight (mg)Percent Tumor Growth Inhibition (%)
Untreated Control234.6-
Compound 3i83.249.8

Data extracted from a study on novel pyrazole-based VEGFR-2 inhibitors.[2][3]

Table 2: In Vivo Efficacy of GDC-0575 in a Colitis-Associated Cancer (CAC) Mouse Model

Treatment GroupNumber of TumorsTumor Size (mm)
DMSO (Control)8.2 ± 1.53.1 ± 0.6
GDC-05752.1 ± 0.81.2 ± 0.4

Data from a study evaluating the effect of GDC-0575 on the development of colitis and colitis-associated cancer.[4][5]

Table 3: Effect of GDC-0575 on Inflammatory Cytokine Levels in Colonic Tissues of CAC Mice

CytokineDMSO (Control) (pg/mg protein)GDC-0575 (pg/mg protein)
TNF-α~450~150
IL-6~350~100
IL-1β~250~80
IL-10~120~300

Approximate values are derived from graphical data presented in the source publication.[4][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo efficacy studies.

1. In Vivo Efficacy of Compound 3i in a Prostate Cancer Xenograft Model

  • Animal Model: Male Swiss albino mice.

  • Cell Line: PC-3 human prostate cancer cells.

  • Procedure: PC-3 cells were implanted subcutaneously into the mice. Once tumors were palpable, the mice were randomly assigned to two groups: an untreated control group and a group treated with compound 3i.

  • Dosing Regimen: The specific dosage and administration schedule for compound 3i were not detailed in the provided search results.

  • Endpoint Measurement: After a predetermined period, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the mean tumor weight of the treated group to that of the untreated control group.[2][3]

2. In Vivo Efficacy of GDC-0575 in a Colitis-Associated Cancer (CAC) Mouse Model

  • Animal Model: C57BL/6 mice.

  • Induction of CAC: Mice were administered a single intraperitoneal injection of azoxymethane (AOM), followed by three cycles of dextran sodium sulfate (DSS) in their drinking water.

  • Treatment Groups: Mice were divided into a control group receiving DMSO and a treatment group receiving GDC-0575.

  • Dosing Regimen: The specific dosage and administration schedule for GDC-0575 were not detailed in the provided search results.

  • Endpoint Measurements: At the end of the study, the colons were removed, and the number and size of the tumors were measured. Colonic tissues were also collected for the analysis of inflammatory cytokine levels using ELISA.[4][5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can facilitate a deeper understanding of the therapeutic action and study design.

GDC_0575_Mechanism GDC0575 GDC-0575 (Pyrazole-based inhibitor) CHK1 Checkpoint Kinase 1 (CHK1) GDC0575->CHK1 inhibits IL10 Anti-inflammatory Cytokine (IL-10) GDC0575->IL10 increases CCL2 CCL2 Expression CHK1->CCL2 promotes CCR2_Macrophages CCR2+ Macrophage Infiltration CCL2->CCR2_Macrophages recruits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) CCR2_Macrophages->Inflammation secretes CAC_Development Colitis-Associated Cancer (CAC) Development Inflammation->CAC_Development promotes

Proposed mechanism of action for GDC-0575 in colitis-associated cancer.

CAC_Model_Workflow start Start: C57BL/6 Mice AOM_injection Azoxymethane (AOM) Intraperitoneal Injection start->AOM_injection DSS_cycles 3 Cycles of Dextran Sodium Sulfate (DSS) in Drinking Water AOM_injection->DSS_cycles treatment_groups Randomization into Treatment Groups DSS_cycles->treatment_groups dmso_group Control Group: DMSO Administration treatment_groups->dmso_group Group 1 gdc0575_group Treatment Group: GDC-0575 Administration treatment_groups->gdc0575_group Group 2 endpoints Endpoint Analysis dmso_group->endpoints gdc0575_group->endpoints tumor_analysis Tumor Number and Size Measurement endpoints->tumor_analysis cytokine_analysis Colonic Cytokine Level Analysis (ELISA) endpoints->cytokine_analysis

References

Comparing the selectivity profile of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol across a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of representative pyrazole-containing kinase inhibitors. Due to the absence of publicly available kinase screening data for "(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol", this document utilizes Danusertib (PHA-739358), a well-characterized pyrazole-containing compound, as a primary example to illustrate a typical kinase selectivity profile. Tozasertib (VX-680), another potent kinase inhibitor with a pyrazole core, is included for comparative purposes. The aim is to offer a clear, data-driven comparison of their performance against a panel of kinases, supported by detailed experimental methodologies.

Kinase Inhibition Profile: A Quantitative Comparison

The primary targets for both Danusertib and Tozasertib include the Aurora kinases, which are crucial regulators of cell division. However, their potency and selectivity against a broader range of kinases exhibit notable differences. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against a selection of kinases, providing a quantitative measure of their inhibitory activity.

Kinase TargetDanusertib (PHA-739358) IC50 (nM)Tozasertib (VX-680) K_i_app (nM)
Aurora A13[1][2][3]0.6[4]
Aurora B79[1][2][3]-
Aurora C61[1][2][3]-
Abl25[1]-
RET31[1]-
TrkA31[1]-
FGFR147[1]-
Flt3-30[5]
BCR-ABL-30[5]

Note: The data presented is compiled from various sources. K_i_app (apparent inhibition constant) is reported for Tozasertib, which is comparable to IC50 under the specified assay conditions.

Experimental Protocols

A comprehensive understanding of a compound's selectivity profile is achieved through robust and standardized experimental protocols. Below is a representative methodology for determining the kinase inhibition profile of a test compound.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., Danusertib) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Kinase Reaction Setup:

    • Add kinase reaction buffer to the wells of a 384-well plate.

    • Add the test compound dilutions to the appropriate wells.

    • Add the specific kinase and its corresponding peptide substrate to each well.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the K_m_ for each kinase to allow for direct comparison of IC50 values).[1]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Contexts

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the key steps involved in determining the kinase selectivity profile of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound Dilution C Assay Plate Setup A->C B Kinase Panel Preparation B->C D Kinase Reaction Incubation C->D Initiate Reaction E Signal Detection D->E Stop Reaction & Develop Signal F Raw Data Acquisition E->F G IC50 Curve Fitting F->G H Selectivity Profile Generation G->H Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Mitotic Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Aurora_A Aurora A Kinase Receptor_Tyrosine_Kinases->Aurora_A Activates PLK1 PLK1 Aurora_A->PLK1 Phosphorylates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly CDC25 CDC25 PLK1->CDC25 Activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Danusertib Danusertib Danusertib->Aurora_A Inhibits

References

A Researcher's Guide to Validating Small Molecule-Protein Binding: A Comparative Analysis of Biophysical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical biology, the precise validation and characterization of interactions between small molecules and their protein targets are paramount. This guide provides a comprehensive comparison of four widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Shift Assay (TSA). This objective analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.

At a Glance: Comparison of Key Biophysical Methods

The selection of an appropriate biophysical method hinges on various factors, including the nature of the protein and ligand, the desired information (kinetics, thermodynamics, or simple binding confirmation), and available resources. The table below summarizes the key quantitative parameters and characteristics of each technique.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Nuclear Magnetic Resonance (NMR)Thermal Shift Assay (TSA) / DSF
Primary Measurement Change in refractive index upon bindingHeat change upon bindingChanges in nuclear spin states upon bindingChange in protein melting temperature (Tm) upon ligand binding
Key Quantitative Outputs Association rate (ka), Dissociation rate (kd), Affinity (KD)Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Affinity (KD), Structural information (binding site)Change in melting temperature (ΔTm)
Affinity Range pM to mMnM to mMµM to mMBroad range, primarily qualitative ranking
Throughput Medium to HighLow to MediumLowHigh
Protein Consumption Low to MediumHighHighLow
Labeling Requirement Label-free (one binding partner is immobilized)Label-freeLabel-free (isotopic labeling often required for protein-observed experiments)Often requires a fluorescent dye
Provides Kinetic Data? YesNoCan provide kinetic informationNo
Provides Thermodynamic Data? Yes (from van't Hoff analysis)Yes (direct measurement)Can provide thermodynamic informationIndirectly related to binding thermodynamics

Quantitative Data Comparison: Carbonic Anhydrase II Inhibitors

To provide a direct comparison of the quantitative data obtained from different techniques, the following table presents the dissociation constants (KD) for a series of sulfonamide inhibitors binding to carbonic anhydrase II (CAII), as determined by SPR, ITC, and TSA.[1][2]

CompoundSPR (KD, nM)ITC (KD, nM)TSA (KD, nM)
1 6 ± 47 ± 120 ± 5
2 15 ± 218 ± 245 ± 10
3 299 ± 25310 ± 30750 ± 100

Note: The data presented are representative values from cited literature and serve for comparative purposes. Absolute values may vary depending on experimental conditions.

As the data indicates, SPR and ITC provide highly concordant KD values, demonstrating their utility for accurate affinity determination.[1] While the absolute KD values from TSA may differ, the technique effectively ranks the compounds in the same order of potency, highlighting its strength as a screening tool.[1]

Experimental Workflows and Method Selection

The choice of a biophysical assay is a critical decision in the experimental workflow. The following diagrams illustrate the typical experimental process for each technique and a logical framework for selecting the most suitable method.

experimental_workflow_spr cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis p1 Protein & Ligand Preparation i1 Sensor Chip Activation p1->i1 p2 Buffer Preparation (degassed) p2->i1 i2 Protein Immobilization i1->i2 i3 Deactivation i2->i3 b1 Baseline Establishment i3->b1 b2 Ligand Injection (Association) b1->b2 b3 Buffer Flow (Dissociation) b2->b3 a1 Sensorgram Generation b3->a1 Regeneration a2 Kinetic Model Fitting a1->a2 a3 Determination of ka, kd, KD a2->a3

Figure 1. Experimental workflow for Surface Plasmon Resonance (SPR).

experimental_workflow_itc cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Protein Solution (in cell) t1 Instrument Equilibration p1->t1 p2 Ligand Solution (in syringe) p2->t1 p3 Buffer Matching & Degassing p3->p1 p3->p2 t2 Serial Injections of Ligand into Protein t1->t2 a1 Raw Heat Signal Measurement t2->a1 a2 Integration & Normalization a1->a2 a3 Binding Isotherm Fitting a2->a3 a4 Determination of KD, ΔH, ΔS, n a3->a4

Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).

experimental_workflow_nmr cluster_prep Preparation cluster_titration NMR Titration cluster_analysis Data Analysis p1 Protein Sample (often isotopically labeled) t1 Acquire Reference Spectrum (Protein alone) p1->t1 p2 Ligand Stock Solution t2 Incremental Addition of Ligand p2->t2 p3 NMR Buffer (with D2O) p3->p1 t1->t2 t3 Acquire Spectra at Each Titration Point t2->t3 a1 Chemical Shift Perturbation (CSP) Analysis t3->a1 a2 Binding Site Mapping a1->a2 a3 Affinity (KD) Determination a1->a3

Figure 3. Experimental workflow for NMR Spectroscopy.

experimental_workflow_tsa cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis p1 Protein Solution s1 Mix Protein, Dye, and Ligand in Plate p1->s1 p2 Ligand Solutions (various concentrations) p2->s1 p3 Fluorescent Dye (e.g., SYPRO Orange) p3->s1 s2 Seal Plate s1->s2 m1 Place Plate in qPCR Instrument s2->m1 m2 Apply Thermal Ramp m1->m2 m3 Monitor Fluorescence m2->m3 a1 Generate Melt Curves m3->a1 a2 Determine Tm (Melting Temperature) a1->a2 a3 Calculate ΔTm a2->a3 method_selection_logic cluster_question Primary Research Question cluster_method Recommended Method q1 Need Kinetic Data (on/off rates)? q2 Need Thermodynamic Data (ΔH, ΔS)? q1->q2 No m1 SPR q1->m1 Yes q3 Need Structural Info (Binding Site)? q2->q3 No m2 ITC q2->m2 Yes q4 High-Throughput Screening? q3->q4 No m3 NMR q3->m3 Yes q4->m1 Medium m4 TSA q4->m4 Yes start Start start->q1

References

Unraveling the Action of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: A Comparative Analysis within the Landscape of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the specific mechanism of action for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is not extensively documented in publicly available literature, its structural classification as a pyrazole derivative provides a strong basis for a hypothesized mechanism. The pyrazole nucleus is a core scaffold in numerous well-characterized therapeutic agents, many of which exhibit significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This guide, therefore, explores the potential mechanism of this compound in the context of established COX inhibitors, providing a comparative analysis based on this well-understood pathway.

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a key structural feature in many pharmaceuticals.[1][2][3] Pyrazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects.[1][4][5] Several commercially successful drugs, such as the anti-inflammatory drug celecoxib and the analgesic metamizole, are built upon a pyrazole framework.[3] The anti-inflammatory effects of many of these compounds are attributed to their ability to inhibit the activity of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

This comparative guide will, therefore, proceed under the hypothesis that this compound functions as a COX inhibitor. We will compare its potential activity profile to that of well-established non-steroidal anti-inflammatory drugs (NSAIDs), including both a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.

Comparative Analysis of COX Inhibitory Activity

To quantitatively assess the potential efficacy of this compound, we will compare the half-maximal inhibitory concentrations (IC50) of our comparator compounds against the two main isoforms of the COX enzyme, COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the compound for the COX-2 enzyme. A higher ratio signifies greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

CompoundChemical ClassIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Pyrazole DerivativeHypotheticalHypotheticalHypothetical
Ibuprofen Propionic Acid Derivative133700.035
Celecoxib Pyrazole Derivative150.04375

Note: Data for Ibuprofen and Celecoxib are representative values from published literature and may vary depending on the specific assay conditions.

Signaling Pathway of COX Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: GI Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, this compound - Hypothetical) COX2_Inhibitors->COX2 Selective Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a common method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2.

Objective: To measure the IC50 values of a test compound for the inhibition of COX-1 and COX-2 activity in a human whole blood matrix.

Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy, consenting donors who have not taken NSAIDs for at least 7 days. The blood is anticoagulated with heparin.

  • COX-1 Activity Measurement (Thromboxane B2 Production):

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production via the COX-1 pathway. TXA2 is unstable and rapidly hydrolyzes to the stable metabolite thromboxane B2 (TXB2).

    • The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

    • The concentration of TXB2 in the serum is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Activity Measurement (Prostaglandin E2 Production):

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

    • Lipopolysaccharide (LPS) is added to the blood samples and incubated for 24 hours at 37°C to induce the expression of the COX-2 enzyme.

    • The production of prostaglandin E2 (PGE2) is measured in the plasma using a specific ELISA.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood1 Whole Blood Incubate1 Incubate with Test Compound Blood1->Incubate1 Clot Induce Clotting Incubate1->Clot Measure_TXB2 Measure TXB2 (ELISA) Clot->Measure_TXB2 Data_Analysis Data Analysis (IC50 Calculation) Measure_TXB2->Data_Analysis Blood2 Whole Blood Incubate2 Incubate with Test Compound Blood2->Incubate2 LPS Add LPS Incubate2->LPS Measure_PGE2 Measure PGE2 (ELISA) LPS->Measure_PGE2 Measure_PGE2->Data_Analysis

Caption: Workflow for the In Vitro Human Whole Blood COX Inhibition Assay.

References

Safety Operating Guide

Safe Disposal of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, based on the protocols for structurally similar pyrazole derivatives and substituted benzyl alcohols. This guide provides a comprehensive framework for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to your institution's Environmental Health and Safety (EHS) department guidelines is mandatory.

Chemical Waste Profile and Hazard Assessment

Due to its molecular structure, which includes a pyrazole ring and a benzyl alcohol group, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:

  • Pyrazole Derivatives: This class of compounds has diverse pharmacological activities. As such, they should be handled with care to avoid potential biological effects. Contamination of water sources with pyrazole and its derivatives is an environmental concern.[1][2]

  • Substituted Benzyl Alcohols: Benzyl alcohol itself is harmful if swallowed or inhaled and can cause serious eye irritation.[3][4] Derivatives should be treated with similar caution. These compounds are typically disposed of as hazardous chemical waste.[3][5]

Given these characteristics, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular trash. [2][6][7]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the disposal of laboratory chemical waste based on its structural components.

ParameterGuidelineCitations
Primary Disposal Route Dispose of as hazardous waste via an approved waste disposal plant.[3][5][8]
Waste Classification Hazardous Chemical Waste.[1][2][3]
Spill Containment Absorb with inert material (e.g., sand, diatomaceous earth).[3][5]
Environmental Precautions Prevent from entering drains, surface water, and groundwater.[3][5][6][7]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[9]

Standard Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following step-by-step procedure should be followed.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Standard laboratory coat

  • Nitrile gloves

  • Chemical safety goggles or face shield[9]

Waste Segregation and Collection

Proper segregation of waste at the source is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.[6]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][6]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1][6]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[2][6]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may also need to be collected depending on local regulations.

Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"[2]

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations.[2]

  • The date accumulation started.[2]

  • The name of the principal investigator and the laboratory location.[2]

Waste Storage
  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][2]

  • This area should be well-ventilated, cool, and dry, and away from incompatible materials.[5][6]

  • Ensure the container is kept closed except when adding waste.[2]

Professional Disposal
  • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][6]

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1][6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid Solid Waste (Pure compound, contaminated items) PPE->Solid Liquid Liquid Waste (Solutions) PPE->Liquid Empty Empty Containers (Triple-rinsed) PPE->Empty SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer RinseContainer Collect First Rinseate as Hazardous Waste Empty->RinseContainer Storage Store in Designated Hazardous Waste Area SolidContainer->Storage LiquidContainer->Storage RinseContainer->LiquidContainer EHS Contact EHS for Pickup Storage->EHS Incineration Professional Disposal (e.g., High-Temperature Incineration) EHS->Incineration

Caption: Disposal workflow for this compound.

HazardRationale Compound This compound Pyrazole Pyrazole Derivative Compound->Pyrazole contains BenzylAlcohol Substituted Benzyl Alcohol Compound->BenzylAlcohol contains HazardousWaste Treat as Hazardous Waste Pyrazole->HazardousWaste requires BenzylAlcohol->HazardousWaste requires

Caption: Rationale for treating the compound as hazardous waste.

References

Personal protective equipment for handling (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield used in conjunction with safety glasses[1][2][3]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1]Laboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood
Conducting reactions Chemical safety goggles and a face shield[2][4]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1]Chemical-resistant laboratory coat or apronUse in a certified chemical fume hood is strongly recommended[5]
Handling spills Chemical safety goggles and a face shield[2][4]Heavy-duty chemical-resistant glovesChemical-resistant suit or coverallsA NIOSH/MSHA or European Standard EN 149 approved respirator may be required depending on the spill size and ventilation[5]
Waste disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)[1]Laboratory coatNot generally required if handling sealed waste containers in a well-ventilated area

Operational and Disposal Plans

Proper handling and disposal procedures are essential to maintain a safe laboratory environment and comply with regulations.

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Review the experimental protocol and have a clear understanding of the quantities of the chemical to be used. Ensure that a safety shower and eyewash station are accessible.[5]

  • Handling: All handling of solid this compound and its solutions should be performed in a well-ventilated laboratory or, preferably, inside a chemical fume hood to minimize inhalation exposure.[5] Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[6]

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

The primary method for the disposal of this compound and its waste is through a licensed chemical waste disposal service.[7]

Waste TypeDisposal Procedure
Solid Waste Collect unused or expired solid chemical in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated items like weighing paper and pipette tips.[7]
Liquid Waste Solutions containing the chemical should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7]
Contaminated Labware Disposable labware that has come into contact with the chemical should be placed in the solid chemical waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as liquid chemical waste.

Important Disposal Precaution: Never dispose of this compound down the drain, as it may be hazardous to aquatic life.[7]

Visual Guides

The following diagrams illustrate the recommended workflow for handling this chemical and the relationship between its potential hazards and the necessary protective measures.

G A Preparation - Review Protocol - Inspect PPE - Verify fume hood function B Weighing and Solution Preparation (in fume hood) A->B C Reaction and Experimentation (in fume hood) B->C D Waste Segregation - Solid Waste - Liquid Waste C->D E Decontamination - Clean work area - Decontaminate glassware C->E F Secure Storage of Waste (in designated area) D->F E->F G Professional Disposal (via licensed service) F->G

Caption: Experimental workflow for handling this compound.

G cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) H1 Skin Irritation P1 Lab Coat / Apron H1->P1 P2 Chemical-Resistant Gloves H1->P2 H2 Eye Irritation P3 Safety Goggles / Face Shield H2->P3 H3 Harmful if Swallowed H3->P1 Prevents contamination of personal clothing H3->P2 Avoids hand-to-mouth transfer H4 Respiratory Irritation P4 Fume Hood / Respirator H4->P4

Caption: Relationship between chemical hazards and personal protective equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.